molecular formula C14H18BNO2 B1301998 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 269410-24-4

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1301998
CAS No.: 269410-24-4
M. Wt: 243.11 g/mol
InChI Key: FATPQDPUKVVCLT-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPQDPUKVVCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370496
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-24-4
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Record name 1H-Indole-5-boronic acid, pinacol ester
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Foundational & Exploratory

A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS Number: 269410-24-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 5-indoleboronic acid pinacol ester, is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural hallmark is an indole scaffold functionalized with a boronic acid pinacol ester at the 5-position. This moiety renders the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available building blocks.

The indole core is a privileged scaffold in drug discovery, present in a wide array of natural products and pharmaceuticals with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to readily functionalize the indole nucleus at the 5-position via the boronic acid pinacol ester makes this compound a valuable precursor for the synthesis of novel drug candidates and molecular probes for biological research. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in drug development.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 269410-24-4[1]
Molecular Formula C₁₄H₁₈BNO₂[1]
Molecular Weight 243.11 g/mol [1]
Appearance White to yellow to orange powder/crystal
Melting Point 124.0 to 128.0 °C
Purity >98.0% (GC)
IUPAC Name This compound[1]
Synonyms 5-Indoleboronic acid pinacol ester, Indole-5-boronic acid pinacol ester[1]
InChI InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9,16H,1-4H3[1]
InChIKey FATPQDPUKVVCLT-UHFFFAOYSA-N[1]
SMILES CC1(C)OB(OC1(C)C)c2ccc3[nH]ccc3c2[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is the palladium-catalyzed Miyaura borylation of 5-bromoindole.

Materials:

  • 5-bromoindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware for extraction and recrystallization

Procedure:

  • To a round-bottom flask, add 5-bromoindole (1.0 eq), bis(pinacolato)diboron (2.0 eq), potassium acetate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.015 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux and stir for 8 hours under the inert atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the 1,4-dioxane using a rotary evaporator.

  • To the residue, add distilled water and extract with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a methanol-dichloromethane solvent mixture to yield the pure this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)

  • Round-bottom flask or microwave reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer with heating or microwave reactor

Procedure:

  • In a reaction vessel, combine this compound (1.0-1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indole derivative.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in drug discovery is as a key building block for the synthesis of more complex molecules with potential therapeutic activity. The indole scaffold is a common feature in many kinase inhibitors, and this boronic ester provides a convenient handle to introduce diverse substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Kinase Inhibitors

Numerous studies have demonstrated the importance of the indole nucleus in the design of potent kinase inhibitors for the treatment of cancer. For example, derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been identified as dual inhibitors of RET and TRK kinases, which are implicated in the progression of various cancers. The synthesis of such compounds often involves the coupling of a halogenated pyrimidine core with an appropriately substituted indole boronic acid or ester.

Similarly, indole-based compounds have been investigated as dual inhibitors of EGFR and SRC kinases. The collaboration between these two kinases is linked to a more aggressive tumor phenotype in several cancers, including lung, breast, and colon cancer. The development of small molecules that can simultaneously inhibit both kinases is a promising therapeutic strategy. The use of this compound allows for the systematic modification of the indole core to optimize the inhibitory activity and selectivity against these kinases.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a hypothetical bioactive molecule.

G cluster_synthesis Synthesis of Intermediate cluster_coupling Suzuki-Miyaura Coupling cluster_application Biological Application A 5-Bromoindole C Pd-catalyzed Miyaura Borylation A->C B Bis(pinacolato)diboron B->C D 5-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)-1H-indole C->D F Suzuki Coupling D->F E Aryl Halide (R-X) E->F G 5-Aryl-1H-indole Derivative F->G H Bioactive Molecule (e.g., Kinase Inhibitor) G->H I Biological Assays (e.g., Kinase Inhibition, Cell Viability) H->I J Lead Compound for Drug Development I->J

Caption: Synthetic workflow for the preparation and application of the title compound.

Simplified EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for indole-based kinase inhibitors synthesized using the title compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Conclusion

This compound is a cornerstone building block for the synthesis of functionalized indole derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the generation of compound libraries for high-throughput screening and for the rational design of targeted therapeutics, particularly in the area of kinase inhibitors for oncology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and drug development endeavors.

References

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Properties

This compound, also known as 5-indoleboronic acid pinacol ester, is a white to yellow or orange crystalline solid.[1] It is a key intermediate for the synthesis of a wide array of more complex indole derivatives.

PropertyValueSource
Molecular Formula C₁₄H₁₈BNO₂[2][3]
Molecular Weight 243.11 g/mol [2][3]
CAS Number 269410-24-4[4][5]
Appearance White to yellow to orange powder/crystal[1]
Melting Point 124.0 to 128.0 °C[1]
Purity >98.0% (GC)[1]
InChI Key FATPQDPUKVVCLT-UHFFFAOYSA-N[3]

Spectroscopic Data

Definitive, publicly available spectra for this compound are not consistently reported across primary literature. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are as follows:

  • ¹H NMR: Protons on the indole ring would appear in the aromatic region (approximately 6.5-8.0 ppm). The single proton on the nitrogen of the indole ring would likely appear as a broad singlet at a higher chemical shift. The methyl protons of the pinacol group would be a sharp singlet at approximately 1.3 ppm.

  • ¹³C NMR: Aromatic carbons of the indole ring would be observed in the range of 100-140 ppm. The carbons of the pinacol group would appear further upfield.

  • Mass Spectrometry (MS): The expected molecular ion peak [M]+ would be observed at m/z 243.14.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and use.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on skin, wash with plenty of soap and water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Miyaura borylation of 5-bromoindole. The following is a representative protocol:

Workflow for the Synthesis of this compound

G Synthesis Workflow reagents Reagents: - 5-Bromoindole - Bis(pinacolato)diboron - Pd(dppf)Cl2 - Potassium Acetate - Dioxane (solvent) setup Reaction Setup: Combine reagents in a flask under inert atmosphere (e.g., Nitrogen or Argon). reagents->setup reaction Reaction: Heat the mixture at 80-90°C for several hours. setup->reaction workup Workup: Cool the reaction mixture, filter, and concentrate the solvent. reaction->workup purification Purification: Purify the crude product by column chromatography on silica gel. workup->purification

Caption: A generalized workflow for the Miyaura borylation of 5-bromoindole.

Detailed Protocol:

  • To a solution of 5-bromoindole (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile coupling partner in Suzuki-Miyaura reactions to form C-C bonds.

General Suzuki-Miyaura Coupling Workflow

G Suzuki-Miyaura Coupling Workflow reactants Reactants: - 5-(...)-1H-indole (1.0 eq) - Aryl/Heteroaryl Halide (1.1 eq) - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane, Toluene, DMF) setup Reaction Setup: Combine reactants in a flask under an inert atmosphere. reactants->setup reaction Reaction: Heat the mixture to 80-120°C for 2-24 hours. setup->reaction workup Workup: Cool, dilute with water, and extract with an organic solvent. reaction->workup purification Purification: Dry the organic layer, concentrate, and purify by chromatography or recrystallization. workup->purification

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol Example:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl halide (e.g., a bromopyridine derivative, 1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Thoroughly degas the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Applications in Drug Discovery and Materials Science

The primary utility of this compound lies in its role as a precursor for the synthesis of compounds with significant biological activity or material properties.

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. By coupling this boronic ester with various functionalized (hetero)aryl halides, researchers can synthesize libraries of compounds to target specific kinases involved in disease signaling pathways.

  • Epidermal Growth Factor Receptor (EGFR) and Src Kinase Inhibitors: Derivatives of this indole can be elaborated into potent inhibitors of EGFR and Src kinases, which are often dysregulated in various cancers.

EGFR Signaling Pathway

G Simplified EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Indole-based Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by an indole-based inhibitor.

  • Aurora A Kinase Inhibitors: Aurora A kinase is a key regulator of mitosis, and its inhibition is a promising strategy for cancer therapy.

Aurora A Kinase in Cell Cycle Regulation

G Aurora A Kinase in Mitosis G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Mitotic_Entry Mitotic Entry AuroraA->Mitotic_Entry Spindle_Assembly Spindle Assembly Mitotic_Entry->Spindle_Assembly M_Phase M Phase Spindle_Assembly->M_Phase Inhibitor Indole-based Inhibitor Inhibitor->AuroraA Inhibition

Caption: An indole-based inhibitor targeting Aurora A kinase to disrupt mitosis.

Phosphodiesterase 5 (PDE5) Inhibitors

The cGMP-specific phosphodiesterase type 5 (PDE5) is a well-established drug target. Indole-based structures can serve as the core for novel PDE5 inhibitors.

cGMP-PDE5 Signaling Pathway

G cGMP-PDE5 Signaling sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Inhibitor Indole-based Inhibitor Inhibitor->PDE5 Inhibition

Caption: Inhibition of PDE5 by an indole-based compound leads to increased cGMP levels.

Materials Science

The indole moiety, with its unique electronic properties, can be incorporated into organic materials for applications in electronics and photonics. The use of this compound allows for the precise construction of conjugated polymers and other advanced materials through Suzuki-Miyaura polymerization.

Conclusion

This compound is a valuable and versatile chemical building block. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura reaction has made it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is essential for its effective and safe use in the laboratory.

References

An In-depth Technical Guide to 5-Indoleboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Indoleboronic acid pinacol ester, also known as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates the indole scaffold, a privileged motif in many biologically active molecules, with a boronic acid pinacol ester group. This functional group makes it an indispensable reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds.[3][4][5]

The pinacol ester group offers enhanced stability compared to the free boronic acid, making the compound easier to handle, purify, and store, while still providing reliable reactivity in coupling reactions.[4] These characteristics make it an ideal building block for the synthesis of complex indole derivatives used in the development of pharmaceuticals, agrochemicals, and materials science.[1][4]

Core Molecular Structure and Properties

The fundamental structure of 5-Indoleboronic acid pinacol ester consists of an indole ring substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Chemical Structure: Chemical Structure of 5-Indoleboronic acid pinacol ester Image courtesy of Sigma-Aldrich

Quantitative Data Summary

A summary of the key physicochemical properties of 5-Indoleboronic acid pinacol ester is provided in the table below.

PropertyValueReferences
CAS Number 269410-24-4[2][6]
Molecular Formula C₁₄H₁₈BNO₂[2]
Molecular Weight 243.11 g/mol [2]
Appearance White to pale yellow or brown crystalline powder[7][8]
Melting Point 120-125 °C[6][7]
Solubility Insoluble in water; Soluble in DMSO and organic solvents like dioxane and dichloromethane.[6][7][9]
Purity Typically >97% (Assay)

Synthesis and Experimental Protocols

5-Indoleboronic acid pinacol ester is commonly synthesized via a Miyaura borylation reaction.[10][11] This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide (in this case, 5-bromoindole) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[6][11]

Typical Experimental Protocol: Miyaura Borylation

This protocol describes a common lab-scale synthesis of 5-Indoleboronic acid pinacol ester from 5-bromoindole.[6]

Materials:

  • 5-bromoindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Anhydrous dioxane

  • Dichloromethane (DCM)

  • Methanol

  • Distilled water

Procedure:

  • In a reaction flask, combine 5-bromoindole (1 equivalent), bis(pinacolato)diboron (2 equivalents), and potassium acetate (2 equivalents).[6]

  • Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (typically 1-5 mol%).[6]

  • Add anhydrous dioxane as the solvent.[6]

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (around 80-100 °C) for several hours (e.g., 8 hours).[6]

  • Monitor the reaction progress using a suitable technique like TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.[6]

  • Remove the solvent under reduced pressure (rotary evaporation).[6]

  • Wash the residue with distilled water and extract the product into an organic solvent like dichloromethane (repeated 3 times).[6]

  • Combine the organic layers and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Filter and concentrate the solution.

  • Purify the crude product by recrystallization from a solvent mixture such as methanol-dichloromethane or by flash column chromatography to yield the final product.[6]

Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary application of 5-Indoleboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction creates a new carbon-carbon bond between the indole's 5-position and an sp²-hybridized carbon of an organic halide or triflate.[12]

General Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for coupling 5-Indoleboronic acid pinacol ester with an aryl halide.

Materials:

  • Aryl or heteroaryl halide (e.g., aryl bromide) (1 equivalent)

  • 5-Indoleboronic acid pinacol ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (0.1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., dioxane/water, THF/water, or DMF)

Procedure:

  • To a pressure flask, add the aryl halide, 5-Indoleboronic acid pinacol ester, and the base.[12]

  • Under an inert atmosphere (argon or nitrogen), add the solvent system (e.g., anhydrous dioxane and water).[12]

  • Sparge the mixture with the inert gas for 10-15 minutes to remove oxygen.

  • Add the palladium catalyst to the mixture.[12]

  • Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over an anhydrous salt.

  • Filter, concentrate, and purify the product using flash column chromatography.[12]

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic processes involving 5-Indoleboronic acid pinacol ester.

Caption: Workflow for the synthesis of 5-Indoleboronic acid pinacol ester.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

5-Indoleboronic acid pinacol ester is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the solid compound.[9] It should be stored in a dry, dark place; short-term storage at 0-4°C and long-term storage at -20°C are recommended.[9] It is considered a combustible solid.

References

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Weight of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

This document provides a detailed analysis of the molecular weight of the chemical compound this compound, a significant reagent in synthetic organic chemistry, particularly in cross-coupling reactions.

Chemical Identity and Formula

The fundamental identity of a molecule is established by its chemical formula, which enumerates the constituent atoms. For the target compound, the molecular formula is C14H18BNO2 [1][2]. This formula indicates that each molecule is composed of 14 carbon atoms, 18 hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms.

Molecular Weight Calculation

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms present in the molecular formula. The accepted molecular weight for this compound is 243.11 g/mol [1][2].

The following table provides a detailed breakdown of this calculation based on the standard atomic weights of the constituent elements.

Element Symbol Count Standard Atomic Weight (amu) Total Mass (amu)
CarbonC14~12.011[3][4][5][6]168.154
HydrogenH18~1.008[7][8][9][10]18.144
BoronB1~10.811[11][12][13][14][15]10.811
NitrogenN1~14.007[16][17][18][19][20]14.007
OxygenO2~15.999[21][22][23][24][25]31.998
Total 243.114

Note: Atomic weights are based on the weighted average of natural isotopic abundances. The final calculated value is consistent with the cited molecular weight of 243.11 g/mol .

Methodologies and Visualizations

Experimental Protocols

The determination of a compound's molecular weight is a theoretical calculation based on its established molecular formula and the standard atomic weights of its elements as defined by the International Union of Pure and Applied Chemistry (IUPAC). This process does not involve an experimental protocol. Experimental verification can be performed using techniques such as mass spectrometry, which would constitute a separate analytical procedure.

Logical Workflow for Calculation

While this topic does not involve a biological signaling pathway or a complex experimental workflow, the logical process for calculating the molecular weight can be visualized. The diagram below illustrates the straightforward relationship between the compound's formula and its final molecular weight.

Compound This compound Formula Molecular Formula C₁₄H₁₈BNO₂ Compound->Formula Elements Constituent Elements (C, H, B, N, O) Formula->Elements AtomicWeights Standard Atomic Weights Elements->AtomicWeights Calculation Summation Σ (Atom Count × Atomic Weight) Elements->Calculation AtomicWeights->Calculation MW Molecular Weight 243.11 g/mol Calculation->MW

Diagram 1: Workflow for Molecular Weight Calculation.

References

physical and chemical properties of 5-Indoleboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Indoleboronic acid pinacol ester, a versatile reagent in modern organic synthesis. This document includes key experimental protocols and visualizations to support its application in research and development.

Core Physical and Chemical Properties

5-Indoleboronic acid pinacol ester is a solid compound at room temperature.[1][2] Its stability is a key feature, although it is susceptible to hydrolysis under acidic or basic conditions.[1] For long-term storage, it is recommended to keep it in a dark place, sealed in a dry environment at room temperature.

Below is a summary of its key physical and chemical properties:

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈BNO₂[2]
Molecular Weight 243.11 g/mol [2][3]
Melting Point 120-125 °C[2]
Boiling Point (Predicted) 396.0 ± 15.0 °C[4]
Density (Predicted) 1.11 ± 0.1 g/cm³[4]
Appearance Solid, Crystalline Powder[2][4]
Solubility Soluble in organic solvents such as dichloromethane and dioxane.[1][5] Generally, pinacol esters show good solubility in chloroform and moderate solubility in ethers and ketones, with low solubility in hydrocarbons.[5]
Stability Susceptible to hydrolysis to form the corresponding boronic acid, a reaction catalyzed by acidic or basic conditions.[1] Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.

Experimental Protocols

Synthesis of 5-Indoleboronic Acid Pinacol Ester

This protocol describes a common method for the synthesis of 5-Indoleboronic acid pinacol ester from 5-bromoindole via a Miyaura borylation reaction.[1][4]

Materials:

  • 5-bromoindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Dioxane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Distilled water

Procedure:

  • In a 500-mL single-necked flask, combine 5-bromoindole (20.00 g, 0.1 mol), bis(pinacolato)diboron (51.80 g, 0.2 mol), potassium acetate (22.80 g, 0.2 mol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (1.50 g).[1][4]

  • Add 350 mL of dioxane to the flask.[1][4]

  • Protect the reaction mixture with a nitrogen atmosphere and reflux for 8 hours.[1][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the dioxane solvent using a rotary evaporator.[1][4]

  • Wash the residue with 200 mL of distilled water.[1][4]

  • Extract the aqueous mixture three times with dichloromethane.[1][4]

  • Combine the organic phases and recrystallize the product from a methanol-dichloromethane mixed solvent to yield 5-Indoleboronic acid pinacol ester.[1][4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving 5-25 mg of 5-Indoleboronic acid pinacol ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved; filter if any solid particles are present.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected signals would include aromatic protons of the indole ring, the N-H proton, and a characteristic singlet for the 12 protons of the pinacol group's methyl groups.[6]

  • ¹³C NMR Spectroscopy:

    • Prepare a more concentrated sample, typically 50-100 mg, in 0.6-0.7 mL of deuterated solvent.

    • Acquire the ¹³C NMR spectrum.

    • The carbon attached to the boron atom may show a broadened signal or might not be observed due to quadrupolar relaxation.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Ensure the FTIR spectrometer's sample compartment is clean and dry.

  • Record a background spectrum.

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the solid powder.

  • Place the sample in the spectrometer and acquire the spectrum.

  • Expected characteristic peaks would include N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and B-O stretching vibrations.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further dilute a small aliquot of this solution to the low µg/mL range.[8]

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 5-Indoleboronic acid pinacol ester with an aryl halide.

Materials:

  • 5-Indoleboronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., dioxane/water, DMF, or toluene)[9]

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), 5-Indoleboronic acid pinacol ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).[10][11]

  • Add the palladium catalyst (typically 1-5 mol%).[10][11]

  • Degas the solvent (e.g., 4:1 dioxane/water) by bubbling with an inert gas like argon or nitrogen for 10-15 minutes.[11]

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, for 2-24 hours, monitoring the progress by TLC or LC-MS.[10][11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: 5-bromoindole, B₂pin₂, KOAc, Pd(dppf)Cl₂ in Dioxane reflux Reflux under N₂ for 8h reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Dioxane via Rotary Evaporation cool->evaporate wash Wash with Distilled Water evaporate->wash extract Extract with Dichloromethane (3x) wash->extract combine Combine Organic Phases extract->combine recrystallize Recrystallize from Methanol/Dichloromethane combine->recrystallize product 5-Indoleboronic Acid Pinacol Ester recrystallize->product

Caption: Experimental workflow for the synthesis and purification of 5-Indoleboronic acid pinacol ester.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_hydroxide R¹-Pd(II)L₂-OH pd2_halide->pd2_hydroxide Ligand Exchange pd2_boronate R¹-Pd(II)L₂-R² pd2_hydroxide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination coupled_product R¹-R² pd2_boronate->coupled_product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_halide boronic_ester Boronic Ester (R²-B(OR)₂) boronic_ester->pd2_boronate base Base (e.g., OH⁻) base->pd2_hydroxide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-Depth Technical Guide to the Safety and Hazards of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in synthetic and medicinal chemistry. The information presented is intended to facilitate safe handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₁₄H₁₈BNO₂PubChem[1]
Molecular Weight 243.11 g/mol PubChem[1]
Appearance White to yellow to orange powder/crystalTCI[2]
Melting Point 120-125 °CSigma-Aldrich
CAS Number 269410-24-4PubChem[1]
Synonyms 5-Indoleboronic acid pinacol esterTCI

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

GHS Hazard Classification

The following table summarizes the GHS hazard classification for this compound.

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3

Source: Sigma-Aldrich

Hazard Statements and Precautionary Measures

Based on the GHS classification, the following hazard (H) and precautionary (P) statements apply.

TypeCodeStatement
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P264Wash skin thoroughly after handling.
Precautionary P271Use only outdoors or in a well-ventilated area.
Precautionary P280Wear protective gloves/ eye protection/ face protection.
Precautionary P302 + P352IF ON SKIN: Wash with plenty of soap and water.
Precautionary P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich

GHS_Hazard_Classification cluster_compound This compound cluster_hazards GHS Hazard Classifications Compound Skin_Irrit Skin Irritation (Category 2) Compound->Skin_Irrit Eye_Irrit Eye Irritation (Category 2) Compound->Eye_Irrit STOT_SE STOT SE (Category 3) Compound->STOT_SE

GHS Hazard Profile.

Toxicological Information

Experimental Protocols for Hazard Evaluation

The irritancy potential of a chemical is typically evaluated using standardized in vitro methods to avoid animal testing. The following are detailed methodologies for assessing skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test, such as the EpiDerm™ Skin Irritation Test (SIT), predicts the skin irritation potential of a chemical.

  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™) consisting of normal, human-derived epidermal keratinocytes.

  • Methodology:

    • Pre-incubation: Upon receipt, the tissue models are pre-incubated overnight in assay medium.[3]

    • Exposure: The test chemical is applied topically to the surface of the RhE model. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are used concurrently.[3] The exposure duration is typically 60 minutes.[3]

    • Post-exposure: The chemical is removed by washing, and the tissues are incubated for a post-exposure period of 42 hours.[3][4]

    • Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] Viable cells reduce the MTT to a purple formazan product, which is then extracted and quantified spectrophotometrically.

  • Classification: A chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

This test evaluates the potential of a substance to cause serious eye damage.

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model (e.g., EpiOcular™).

  • Methodology:

    • Tissue Preparation: The RhCE tissues are pre-incubated and hydrated.

    • Exposure: The test material (liquid or solid) is applied to the apical surface of the corneal model.[5] Exposure times vary depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[6]

    • Post-incubation: After exposure, the tissues are rinsed and incubated in fresh medium.[5]

    • Viability Measurement: Similar to the skin irritation test, cell viability is assessed using the MTT assay.

  • Classification: The irritation potential is determined by comparing the relative viability of the treated tissues to the negative control.[5] A viability of ≤ 60% is often used as a cut-off to classify the material as an ocular irritant.[6]

Safe Handling and Emergency Procedures

Adherence to proper safety protocols is crucial when working with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

First Aid Measures

The following diagram illustrates the recommended first-aid procedures in case of exposure.

Emergency_Response_Workflow cluster_exposure Exposure Incident cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Skin_Contact Skin Contact: Wash with plenty of soap and water. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Exposure->Eye_Contact Inhalation Inhalation: Move person to fresh air. Keep comfortable for breathing. Exposure->Inhalation Ingestion Ingestion: Call a POISON CENTER or doctor if you feel unwell. Exposure->Ingestion Seek_Medical Seek Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

First-Aid for Exposure.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable research chemical with defined hazards, primarily as a skin, eye, and respiratory irritant. By understanding its properties and adhering to the safety guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. The use of in vitro testing methods for hazard assessment is a crucial step in modern chemical safety evaluation.

References

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in modern organic synthesis and medicinal chemistry, is an indole derivative functionalized with a boronic acid pinacol ester. This modification renders it an exceptionally versatile reagent, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceuticals with a wide array of biological activities.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in the development of novel therapeutic agents.

Chemical Identity and Properties

The compound is systematically named this compound according to IUPAC nomenclature.[3] It is also commonly known by several synonyms, including 5-Indoleboronic acid pinacol ester and 1H-Indole-5-boronic acid pinacol ester.[3]

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name This compound [3]
Molecular Formula C₁₄H₁₈BNO₂ [3][4]
Molecular Weight 243.11 g/mol [3][4]
CAS Number 269410-24-4 [3]
Appearance White to yellow to orange powder/crystal
Melting Point 124.0 to 128.0 °C

| Purity | >98.0% (GC) | |

Core Applications in Research and Development

The primary utility of this compound stems from its role as a stable, efficient, and versatile intermediate in the synthesis of complex molecules.

1. Suzuki-Miyaura Cross-Coupling Reactions: This compound is a cornerstone reagent for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[5][6] It allows for the facile introduction of the indole-5-yl moiety onto a wide range of aryl, heteroaryl, or vinyl halides and triflates. This reaction is fundamental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[5][7] The reaction's mild conditions and tolerance for various functional groups make it highly valuable in multi-step synthetic campaigns.[7]

2. Drug Discovery and Medicinal Chemistry: The indole nucleus is a key pharmacophore found in drugs targeting a multitude of diseases, including cancer, infections, and neurodegenerative disorders.[1] By using this compound, medicinal chemists can readily synthesize libraries of novel indole-based compounds for screening. These derivatives have been investigated as inhibitors of various biological targets such as protein kinases, tubulin, and estrogen receptors.[1]

3. Materials Science: The rigid, planar structure of the indole ring makes it an attractive component for advanced materials. This building block can be incorporated into polymers and organic frameworks for applications in electronics and fluorescent probes.[8]

Experimental Protocols

The following are representative methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions.

Protocol 1: Synthesis via Palladium-Catalyzed Borylation

This protocol describes a common method for synthesizing aryl boronic esters from aryl halides.

  • Reaction Setup: To a dry, nitrogen-flushed flask, add 5-bromo-1H-indole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.5 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent: Add a suitable dry, degassed solvent, such as 1,4-dioxane or toluene.

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to over 24 hours.[6]

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of the title compound to synthesize a 5-aryl-1H-indole derivative.

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired aryl halide (e.g., 4-bromotoluene, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents).

  • Solvent System: Use a mixture of solvents such as toluene/ethanol/water or dioxane/water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (typically 80-100°C) for 2 to 12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify the residue via flash chromatography or recrystallization to obtain the pure 5-aryl-1H-indole product.

Visualized Workflows and Pathways

Diagram 1: Synthesis via Miyaura Borylation

G Indole 5-Bromo-1H-indole Reaction Miyaura Borylation Indole->Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Reaction Catalyst Pd(dppf)Cl₂ Potassium Acetate Catalyst->Reaction Solvent 1,4-Dioxane, 90°C Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of the title compound.

Diagram 2: Suzuki-Miyaura Cross-Coupling Application

G IndoleBoronate This compound Coupling Suzuki-Miyaura Coupling IndoleBoronate->Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->Coupling Catalyst Pd(PPh₃)₄ Base (e.g., Na₂CO₃) Catalyst->Coupling Solvent Toluene/Water, Reflux Solvent->Coupling Bioactive Potentially Bioactive 5-Aryl-1H-indole Derivatives DrugDiscovery Drug Discovery & Screening Bioactive->DrugDiscovery Coupling->Bioactive

Caption: Application in the synthesis of bioactive molecules.

References

Spectroscopic and Synthetic Profile of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers engaged in the synthesis and application of novel indole derivatives.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized below.

PropertyValue
Molecular FormulaC₁₄H₁₈BNO₂
Molecular Weight243.11 g/mol
CAS Number269410-24-4[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete, unified dataset is not publicly available, the following tables present expected and reported values based on the analysis of its constituent parts (indole and the pinacolborane moiety) and data from closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl groups of the pinacolborane ester.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1 (broad s)Singlet1HN-H (indole)
~7.8-7.9Singlet1HH-4
~7.5-7.6Doublet1HH-6
~7.3-7.4Doublet1HH-7
~7.2-7.3Multiplet1HH-2
~6.5Multiplet1HH-3
1.34Singlet12H-C(CH₃)₄

Note: Predicted chemical shifts are based on standard indole spectra and the electronic effects of the boronate ester group. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~137C-7a
~135C-3a
~128C-2
~125C-6
~122C-4
~120 (broad)C-5 (ipso-carbon attached to Boron)
~111C-7
~102C-3
83.5-C (CH₃)₄
24.9-C(C H₃)₄

Note: Predicted chemical shifts are based on known data for indole and pinacolborane derivatives.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H Stretch (indole)
~3100-3000MediumAromatic C-H Stretch
~2980-2850Medium-StrongAliphatic C-H Stretch
~1620-1450Medium-StrongAromatic C=C Bending
~1370StrongB-O Stretch
~1140StrongC-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zInterpretation
243.14[M]⁺ (Molecular Ion)

Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, starting from 5-bromoindole.

Synthesis of this compound from 5-Bromoindole

This protocol is adapted from general procedures for Miyaura borylation reactions.

Materials:

  • 5-Bromoindole[2][3][4][5][6]

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromoindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

experimental_workflow reagents Reactants: 5-Bromoindole Bis(pinacolato)diboron KOAc, Pd(dppf)Cl₂ reaction Miyaura Borylation (1,4-Dioxane, 80-90°C) reagents->reaction 1. Mixing workup Workup: Extraction Washing Drying reaction->workup 2. Reaction Completion purification Purification: Column Chromatography workup->purification 3. Crude Product product Product: 5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-indole purification->product 4. Pure Product analysis Spectroscopic Analysis: ¹H NMR, ¹³C NMR IR, Mass Spec product->analysis 5. Characterization

Caption: Synthetic and analytical workflow for the target compound.

References

In-Depth Technical Guide: Characterization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in synthetic and medicinal chemistry. This document outlines the physicochemical properties, spectral data, and detailed experimental protocols for the synthesis and analysis of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₄H₁₈BNO₂PubChem[1]
Molecular Weight 243.11 g/mol PubChem[1]
Appearance White to yellow to orange powder/crystalTokyo Chemical Industry
Melting Point 124.0 to 128.0 °CTokyo Chemical Industry
Purity >97%CymitQuimica, Tokyo Chemical Industry[2]
CAS Number 269410-24-4PubChem[1]
Synonyms 5-Indoleboronic acid pinacol ester, Indole-5-boronic acid pinacol esterPubChem, Tokyo Chemical Industry[1]

Synthesis Workflow: Miyaura Borylation

The synthesis of this compound is commonly achieved through a palladium-catalyzed Miyaura borylation reaction. The following diagram illustrates a typical experimental workflow for this synthesis, starting from 5-bromo-1H-indole.

miyaura_borylation_workflow reagent reagent process process product product intermediate intermediate analysis analysis sub_reagents 5-Bromo-1H-indole Bis(pinacolato)diboron Pd Catalyst & Ligand Base (e.g., KOAc) reaction_setup Reaction Setup sub_reagents->reaction_setup Combine in Anhydrous Solvent heating Heating under Inert Atmosphere reaction_setup->heating Stir at 80-100 °C workup Aqueous Workup & Extraction heating->workup Cool to RT purification Column Chromatography workup->purification Crude Product final_product 5-(...)-1H-indole purification->final_product Purified Product characterization Characterization (NMR, MS, IR) final_product->characterization

Miyaura Borylation Synthesis Workflow

Experimental Protocols

Synthesis of this compound via Miyaura Borylation

Materials:

  • 5-Bromo-1H-indole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1H-indole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (3.0 mmol, 3.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the flask and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Analysis: Obtain a standard proton spectrum to identify the chemical shifts, coupling constants, and integration of the aromatic and aliphatic protons.

  • ¹³C NMR Analysis: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to confirm the elemental composition. Analyze the fragmentation pattern to further support the structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for functional groups, such as the N-H stretch of the indole, C-H stretches, aromatic C=C stretches, and B-O stretches.

Spectral Data

¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.20br s-1HN-H
~8.05s-1HAr-H
~7.65d~8.41HAr-H
~7.40d~8.41HAr-H
~7.25t~2.81HAr-H
~6.55t~2.81HAr-H
1.35s-12H-C(CH₃)₂
¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~138.0Ar-C
~135.5Ar-C
~128.0Ar-CH
~125.0Ar-CH
~122.5Ar-CH
~111.0Ar-CH
~102.5Ar-CH
~83.5-C(CH₃)₂
~25.0-C(CH₃)₂

Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.

Mass Spectrometry Data (ESI-MS)
m/zInterpretation
244.15[M+H]⁺ (Calculated for C₁₄H₁₉BNO₂⁺: 244.1503)
117.06[Indole]⁺ fragment
FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~2980C-H stretch (aliphatic)
~1610C=C stretch (aromatic)
~1360B-O stretch
~1140B-O stretch

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with various aryl and heteroaryl halides. This reaction is instrumental in the synthesis of 5-aryl-1H-indoles, a class of compounds with significant potential in drug discovery, targeting key signaling pathways implicated in cancer and inflammatory diseases.

General Reaction Scheme

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an aryl or heteroaryl halide.

Suzuki Coupling Reaction 5-(pinacolboryl)-1H-indole This compound 5-Aryl-1H-indole 5-Aryl-1H-indole 5-(pinacolboryl)-1H-indole->5-Aryl-1H-indole Aryl/Heteroaryl Halide R-X (X = Br, Cl, I) Aryl/Heteroaryl Halide->5-Aryl-1H-indole Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->5-Aryl-1H-indole

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various coupling partners.

Table 1: Suzuki Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O90892
33-BromobenzonitrilePdCl₂(dppf) (3)-Cs₂CO₃DMF110688
44-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O801690

Table 2: Suzuki Coupling with Heteroaryl Halides

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851878
22-ChloropyrimidinePd₂(dba)₃ (2)P(t-Bu)₃ (4)KFTHF501675[4]
33-BromoquinolinePdCl₂(dppf) (3)-K₃PO₄Dioxane/H₂O1001282
45-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901870-85[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, THF)

  • Degassed water (if required for biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, ligand (if necessary), and the base.

  • Seal the flask with a septum or cap and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indole.

Experimental Workflow A Reaction Setup - Add reactants, catalyst, base - Evacuate and backfill with inert gas - Add degassed solvent B Reaction - Heat to desired temperature - Stir for specified time - Monitor progress (TLC, LC-MS) A->B C Workup - Cool to room temperature - Phase separation or extraction - Wash with water and brine B->C D Purification - Dry organic layer - Concentrate in vacuo - Flash column chromatography C->D E Product Analysis - NMR, Mass Spectrometry - Determine yield and purity D->E

Caption: A typical experimental workflow for Suzuki coupling.

Applications in Drug Discovery: Targeting Signaling Pathways

5-Aryl-1H-indoles synthesized via this Suzuki coupling protocol have shown significant promise as inhibitors of key signaling pathways implicated in cancer and inflammation.

BRAF/MEK/ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are common in various cancers, leading to constitutive activation of this pathway.[6][7] Certain 5-aryl-1H-indole derivatives have been identified as potent BRAF inhibitors, disrupting this aberrant signaling.[8]

BRAF_MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation activates gene expression for Inhibitor 5-Aryl-1H-indole (BRAF Inhibitor) Inhibitor->BRAF

Caption: Inhibition of the BRAF/MEK/ERK pathway by 5-aryl-1H-indoles.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[9][10] Dysregulation of this pathway is associated with chronic inflammatory diseases. Indole-based compounds have been developed as potent p38 MAPK inhibitors.[11][12]

p38_MAPK_Pathway Stress_Cytokines Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38->Downstream_Targets phosphorylates Inflammation Inflammatory Response Downstream_Targets->Inflammation mediates Inhibitor 5-Aryl-1H-indole (p38 Inhibitor) Inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway by 5-aryl-1H-indoles.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers, including basal cell carcinoma and medulloblastoma.[12][13] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Novel indole derivatives have been shown to suppress Hedgehog signaling.[1]

Caption: Inhibition of the Hedgehog signaling pathway by 5-aryl-1H-indoles.

Table 3: Biological Activity of Representative 5-Aryl-1H-Indoles

Compound ClassTargetIC₅₀Reference
5-Aryl-1H-indolesBRAF Kinase1-10 µM[6]
Indole-based heterocyclesp38α MAPK0.1-5 µM[11]
Indole derivativesHedgehog Signaling (Gli1)0.2-5 µM[14][15]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a diverse range of 5-aryl-1H-indoles. These compounds serve as valuable scaffolds in drug discovery, with demonstrated activity against key signaling pathways implicated in cancer and inflammatory diseases. The protocols and data presented herein provide a valuable resource for researchers and scientists in the development of novel therapeutics based on the indole core.

References

Application Notes and Protocols for the Synthesis of Indole Derivatives Using 5-Indoleboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug discovery, appearing in a vast array of biologically active compounds.[1] The development of efficient and versatile methods for the functionalization of the indole scaffold is therefore of paramount importance. 5-Indoleboronic acid pinacol ester has emerged as a key building block for the synthesis of 5-substituted indole derivatives, primarily through the robust and highly versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole core and various aryl or heteroaryl partners, providing access to a diverse range of complex molecular architectures.[2][3]

These application notes provide detailed protocols for the synthesis of indole derivatives utilizing 5-Indoleboronic acid pinacol ester and highlight its application in the synthesis of bioactive molecules, particularly kinase inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the principal application of 5-Indoleboronic acid pinacol ester. This reaction involves the coupling of the organoborane with an organic halide or triflate in the presence of a palladium catalyst and a base. The pinacol ester provides enhanced stability and ease of handling compared to the corresponding boronic acid.

A general workflow for this synthetic approach is outlined below:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 5-Indoleboronic acid pinacol ester + Aryl/Heteroaryl Halide Reagents Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) + Base (e.g., K2CO3, Cs2CO3) + Solvent (e.g., Dioxane/Water, Toluene) Heating Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) Stirring (2-24 h) Reagents->Heating Combine Extraction Aqueous Work-up Extraction with Organic Solvent Heating->Extraction Reaction Completion Purification Drying of Organic Phase Solvent Evaporation Column Chromatography Extraction->Purification Product 5-Aryl/Heteroaryl Indole Derivative Purification->Product GSK3B_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3B GSK-3β Wnt->GSK3B Inhibits Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt Akt->GSK3B Inhibits Beta_Catenin β-Catenin (Degradation) GSK3B->Beta_Catenin Promotes Tau_Protein Tau Protein (Hyperphosphorylation) GSK3B->Tau_Protein Promotes Glycogen_Synthase Glycogen Synthase (Inactivation) GSK3B->Glycogen_Synthase Promotes Indole_Inhibitor 5-Aryl Indole Inhibitor Indole_Inhibitor->GSK3B Inhibits CDK_Pathway cluster_regulation Cell Cycle Regulation cluster_Rb_E2F Rb/E2F Complex cluster_transcription Gene Transcription CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb Phosphorylates Indole_Inhibitor 5-Aryl Indole CDK Inhibitor Indole_Inhibitor->CyclinD_CDK46 Indole_Inhibitor->CyclinE_CDK2 E2F E2F Rb->E2F Inhibits Rb_P p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates

References

The Versatile Role of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Medicinal Chemistry: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 5-indoleboronic acid pinacol ester, has emerged as a critical and highly versatile building block in the synthesis of complex organic molecules with significant therapeutic potential. Its stability, reactivity, and adaptability make it an invaluable tool in the construction of novel drug candidates targeting a wide range of diseases. This document provides detailed application notes and experimental protocols for its use, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Application Notes

5-Indoleboronic acid pinacol ester serves as a pivotal intermediate in medicinal chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the linkage of the indole scaffold to various aryl and heteroaryl systems. The indole moiety itself is a privileged structure in drug discovery, present in numerous natural products and synthetic bioactive compounds. The ability to functionalize the 5-position of the indole ring with diverse aromatic groups opens up vast possibilities for exploring structure-activity relationships (SAR) and optimizing drug-like properties.

Key applications of this reagent include:

  • Synthesis of Kinase Inhibitors: A significant number of kinase inhibitors incorporate the indole core. By coupling 5-indoleboronic acid pinacol ester with various (hetero)aryl halides, medicinal chemists can synthesize libraries of compounds to target specific kinases implicated in cancer and inflammatory diseases. The modular nature of the Suzuki-Miyaura reaction allows for the rapid generation of analogues to probe the kinase ATP-binding site.

  • Development of GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The indole scaffold can be found in various GPCR ligands. The use of 5-indoleboronic acid pinacol ester facilitates the synthesis of novel compounds with the potential to modulate GPCR activity, offering therapeutic avenues for a wide range of conditions, including neurological and metabolic disorders.

  • Construction of Heterocyclic Scaffolds: The reactivity of the boronic ester allows for its coupling with a diverse array of heterocyclic halides (e.g., pyridines, pyrimidines, pyrazines), leading to the formation of complex, polycyclic systems. These novel scaffolds can exhibit unique pharmacological profiles and serve as starting points for new drug discovery programs.[1]

  • Synthesis of Biologically Active Natural Product Analogues: Many indole-containing natural products possess potent biological activities. 5-Indoleboronic acid pinacol ester can be used to synthesize analogues of these natural products, allowing for the exploration of their mechanism of action and the development of more potent and selective therapeutic agents.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the application of this compound. Below are detailed protocols for the coupling of this reagent with various aryl and heteroaryl halides.

General Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involving 5-indoleboronic acid pinacol ester is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 5-Indoleboronic acid pinacol ester - (Hetero)aryl halide - Palladium catalyst - Ligand (if needed) - Base - Solvent degas Degas reaction mixture (e.g., Argon bubbling) reagents->degas heat Heat to desired temperature (e.g., 80-120 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor quench Quench reaction monitor->quench extract Aqueous work-up and extraction quench->extract purify Purification (e.g., Column chromatography) extract->purify final_product final_product purify->final_product Characterization (NMR, MS)

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura reaction between this compound and a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indole.

Protocol 2: Coupling with a Heteroaryl Chloride (e.g., Chloropyridine)

This protocol outlines the coupling with a more challenging heteroaryl chloride, often requiring a more active catalyst system.[1]

Materials:

  • This compound

  • Heteroaryl chloride (e.g., 3-chloropyridine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • n-Butanol

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.5 equivalents), the heteroaryl chloride (1.0 equivalent), potassium phosphate (2.0 equivalents), Pd₂(dba)₃ (0.01-0.02 equivalents), and SPhos (0.02-0.04 equivalents) in a reaction vessel.

  • Add degassed n-butanol as the solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for the required time (monitor by TLC or LC-MS).[1]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-(heteroaryl)-1H-indole product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O1001285N/A
3-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801678N/A
2-ChloropyridinePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)n-Butanol1202477[1]
3-Chloro-2,5-dimethylpyrazinePd(OAc)₂ (0.25)SPhos (0.5)K₃PO₄ (2)n-Butanol1001890[1]
5-Chloro-2-thiophenecarbaldehydePd(OAc)₂ (0.25)SPhos (0.5)K₃PO₄ (2)n-Butanol1001896[1]

Note: Yields are isolated yields and can vary depending on the specific substrate and reaction scale.

Signaling Pathway Visualizations

The products synthesized from 5-indoleboronic acid pinacol ester often modulate key cellular signaling pathways. Below are representative diagrams of such pathways.

Kinase Inhibitor Signaling Pathway

Many synthesized 5-arylindoles function as ATP-competitive kinase inhibitors, blocking downstream signaling cascades involved in cell proliferation and survival.

G cluster_upstream Upstream Activation cluster_cascade Kinase Cascade cluster_downstream Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor Binds kinase Target Kinase (e.g., SRC, ABL) receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates response Cell Proliferation, Survival, Angiogenesis substrate->response Promotes inhibitor 5-Arylindole Kinase Inhibitor inhibitor->kinase Inhibits (ATP-competitive)

Caption: General kinase inhibitor signaling pathway.

GPCR Modulator Signaling Pathway

Compounds derived from 5-indoleboronic acid pinacol ester can act as allosteric modulators of GPCRs, fine-tuning the receptor's response to endogenous ligands.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand Endogenous Ligand gpcr GPCR ligand->gpcr Binds (Orthosteric site) g_protein G-Protein (Gα, Gβγ) gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger (cAMP, IP₃, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response modulator 5-Arylindole Allosteric Modulator modulator->gpcr Binds (Allosteric site)

Caption: General GPCR allosteric modulator pathway.

References

The Pivotal Role of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a versatile heterocyclic building block, is proving to be an indispensable tool in the synthesis of complex indole-containing molecules for drug discovery. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has enabled the efficient construction of novel drug candidates targeting a range of diseases, from cancer to neurodegenerative disorders. This application note provides an overview of its utility, featuring key drug candidates, quantitative biological data, and detailed experimental protocols for its use in synthetic medicinal chemistry.

Introduction to a Versatile Synthetic Intermediate

This compound, also known as 5-indoleboronic acid pinacol ester, is a stable, crystalline solid that serves as a key precursor for introducing the indole-5-yl moiety into target molecules. The pinacolboronate group facilitates highly efficient and selective carbon-carbon bond formation with a wide variety of aryl and heteroaryl halides or triflates under mild reaction conditions. This reactivity has made it a favored reagent for medicinal chemists seeking to explore the vast chemical space of indole derivatives, a class of compounds renowned for their diverse biological activities.

Applications in the Synthesis of Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, frequently found in the active sites of various kinases. The strategic use of this compound has been instrumental in the development of potent and selective kinase inhibitors.

PERK Inhibitors for Neurodegenerative Diseases and Cancer

A prominent example of the application of this building block is in the synthesis of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key mediator of the unfolded protein response (UPR), a cellular stress pathway implicated in various diseases, including cancer and neurodegenerative disorders. GSK2606414 was discovered through a focused drug discovery program and has been a critical tool in elucidating the therapeutic potential of PERK inhibition.[3] The synthesis of GSK2606414 involves a pivotal Suzuki-Miyaura coupling reaction between a functionalized pyrrolo[2,3-d]pyrimidine and an indole-derived boronic ester.

AXL Kinase Inhibitors in Oncology

The AXL receptor tyrosine kinase is another important target in oncology, with its overexpression being associated with tumor growth, metastasis, and drug resistance.[4][5] Several classes of AXL inhibitors incorporating an indole moiety have been developed, demonstrating the versatility of this compound in generating novel anti-cancer agents. The indole core often serves as a crucial pharmacophore for binding to the kinase domain.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative drug candidates synthesized using indole boronic acid pinacol ester derivatives.

CompoundTargetIC50 (nM)Cell-Based AssayReference
GSK2606414 PERK0.4Inhibits thapsigargin-induced PERK phosphorylation in A549 cells[5]
Compound 11b AXL3.75Antiproliferative activity on Bxpc-3 and MDA-MB-231 cells[5]
Compound 13 AXL19Cell viability in PSN-1 pancreatic cancer cells (IC50 = 6 nM)[4]
Compound 59 AXL9.1Cell viability in BaF3/TEL-AXL cells[6]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an indole boronic acid pinacol ester derivative, based on the synthesis of GSK2606414.

Synthesis of 5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

This procedure involves the coupling of a brominated pyrrolo[2,3-d]pyrimidine core with a pre-functionalized indoline boronic acid pinacol ester.

Step 1: Synthesis of the Indoline Boronic Ester Intermediate

The synthesis of the required indoline boronic ester would typically involve the protection of the indole nitrogen, followed by a Miyaura borylation of a 5-bromoindoline derivative. The protecting group would then be removed and the desired acyl group introduced.

Step 2: Suzuki-Miyaura Coupling Reaction

  • Reagents:

    • 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

    • 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)

    • Sodium carbonate (Na2CO3) (2.0 eq)

  • Solvent:

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the indoline boronic acid pinacol ester, and sodium carbonate.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Add the degassed solvent mixture of 1,4-dioxane and water.

    • Add the palladium catalyst, Pd(dppf)Cl2.

    • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product, GSK2606414.

Visualizing the Drug Discovery Workflow and Targeted Signaling Pathways

To better illustrate the application of this compound in drug discovery, the following diagrams outline the general workflow and the signaling pathways of the targeted kinases.

G General Workflow for Kinase Inhibitor Synthesis A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Halide (e.g., Bromopyrrolopyrimidine) B->C D Indole-Containing Scaffold C->D E Further Synthetic Modifications D->E F Drug Candidate (e.g., Kinase Inhibitor) E->F G Biological Evaluation (IC50, Cell Assays) F->G

Caption: Workflow for synthesizing kinase inhibitors.

PERK_Pathway PERK Signaling Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates GSK2606414 GSK2606414 GSK2606414->PERK Inhibits ATF4 ATF4 Translation eIF2a->ATF4 Initiates CHOP CHOP Expression ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis

Caption: PERK signaling pathway and GSK2606414 inhibition.

AXL_Pathway AXL Signaling Pathway GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK AXL_Inhibitor AXL Inhibitor (Indole-based) AXL_Inhibitor->AXL Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Metastasis Metastasis PI3K_AKT->Metastasis MAPK_ERK->Cell_Survival MAPK_ERK->Metastasis

Caption: AXL signaling pathway and inhibition.

Conclusion

This compound is a cornerstone reagent in the synthesis of indole-containing drug candidates. Its utility in the Suzuki-Miyaura reaction has been demonstrated in the development of potent kinase inhibitors with therapeutic potential in oncology and neurodegenerative diseases. The straightforward reaction protocols and the stability of this boronic ester make it an invaluable asset for researchers and drug development professionals. As the quest for novel therapeutics continues, the applications of this versatile building block are expected to expand further, solidifying its importance in modern medicinal chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized indoles, which are prevalent scaffolds in pharmaceuticals, natural products, and materials science. The pinacol boronate ester at the C5 position of the indole ring serves as an effective nucleophilic partner in Suzuki-Miyaura, Heck, and Sonogashira-type coupling reactions, enabling the formation of carbon-carbon bonds with a variety of electrophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound is an excellent substrate for this reaction, allowing for the synthesis of 5-aryl- and 5-heteroarylindoles.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

EntryAryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001277[1]
25-ChlorobenzoxazolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1201291[1]
33-ChlorothiophenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1201290[1]
42-Amino-5-chloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1201277[1]
54-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O901685 (typical)
61-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O100892 (typical)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel.

  • Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indole.

Heck-Type Coupling (Oxidative Heck Reaction)

While the classical Heck reaction involves the coupling of an aryl halide with an alkene, a related transformation, the oxidative Heck reaction, allows for the coupling of arylboronic acids or their esters with alkenes.[2][3] This approach provides a direct route to 5-alkenyl-1H-indoles from this compound.

Data Presentation: Oxidative Heck Coupling Conditions and Yields

The following table provides representative conditions for the oxidative Heck coupling of aryl boronic acids with various alkenes, which can be adapted for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Oxidant/AdditiveBase (equiv.)SolventTemp. (°C)Yield (%)
1StyrenePd(OAc)₂ (5)-N-Bromosuccinimide (30 mol%)-Toluene25Moderate to Good[3]
2n-Butyl acrylatePd(TFA)₂ (5)dmphen (10)O₂ (1 atm)-Dioxane60High (for aryl boronic acids)[2]
31-OctenePd(TFA)₂ (5)dmphen (10)O₂ (1 atm)-Dioxane60High (for aryl boronic acids)[2]
4Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)-Et₃N (1.5)DMF100~97 (from 5-bromoindole)[4]
5StyreneNa₂PdCl₄ (5)SPhos (15)-Na₂CO₃ (4)MeCN/H₂O150 (MW)>95 (from 5-bromoindole)[4]

Experimental Protocol: General Procedure for Oxidative Heck Coupling

This protocol is based on conditions developed for the oxidative Heck reaction of arylboronic acids and can be applied to this compound.[2][3]

Materials:

  • This compound (1.0 equiv.)

  • Alkene (1.2 equiv.)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (5 mol%)

  • 2,9-Dimethyl-1,10-phenanthroline (dmphen) (10 mol%)

  • 1,4-Dioxane

  • Oxygen balloon

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(TFA)₂, and dmphen.

  • Evacuate and backfill the tube with oxygen three times, then leave under an oxygen atmosphere (balloon).

  • Add anhydrous, degassed 1,4-dioxane and the alkene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkenyl-1H-indole.

Sonogashira-Type Coupling

The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides. However, modifications have been developed to enable the coupling of arylboronic acids with terminal alkynes, providing a valuable route to arylalkynes.[5] This method can be applied to this compound for the synthesis of 5-alkynyl-1H-indoles.

Data Presentation: Sonogashira-Type Coupling Conditions and Yields

The following table illustrates typical conditions for the Sonogashira-type coupling of arylboronic acids with terminal alkynes.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (5)-K₃PO₄ (6)DMFRT12Good[5]
21-OctynePdCl₂(PPh₃)₂ (3)CuI (2)Et₃N (3)DMF606High (from 2-iodoaniline)[6]
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃N (2)THFRT12High (general conditions)
42-Methyl-3-butyn-2-olPd(OAc)₂ (2)-DBU (2)Toluene802Good (from 2-iodophenol)[6]

Experimental Protocol: General Procedure for Sonogashira-Type Coupling

This protocol is adapted from procedures for the coupling of arylboronic acids with terminal alkynes.[5]

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium phosphate (K₃PO₄) (6.0 equiv.)

  • Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, potassium phosphate, and palladium(II) acetate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMF and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-1H-indole.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex Ar-X pd_transmetal Ar-Pd(II)L_n-Ar' pd_complex->pd_transmetal Ar'-B(OR)₂ Base pd_transmetal->pd0 product Ar-Ar' pd_transmetal->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_steps pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex Ar-X pi_complex Alkene π-complex pd_complex->pi_complex Alkene migratory_insertion Alkyl-Pd(II) complex pi_complex->migratory_insertion migratory_insertion->pd0 Base product Substituted Alkene migratory_insertion->product oxidative_addition Oxidative Addition alkene_coordination Alkene Coordination migratory_insertion_step Migratory Insertion beta_hydride_elimination β-Hydride Elimination

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_steps pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex Ar-X pd_alkynyl Ar-Pd(II)L_n-C≡CR pd_complex->pd_alkynyl Cu-C≡CR pd_alkynyl->pd0 product Ar-C≡CR pd_alkynyl->product oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination cu_cycle Cu(I) Acetylide Formation

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - Indole Boronate Ester - Coupling Partner - Base - Catalyst & Ligand start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atmosphere solvent Add Degassed Solvent inert_atmosphere->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O & Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in covalent organic frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and thermal stability make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The incorporation of specific functional moieties into the COF structure can impart unique properties and enhance their performance in targeted applications.

This document provides detailed application notes and protocols for the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in the synthesis of a novel indole-functionalized boronate ester-linked COF, hereafter referred to as Indole-COF-1 . The presence of the indole moiety, a privileged scaffold in medicinal chemistry, is anticipated to provide specific interactions with drug molecules, making Indole-COF-1 a promising carrier for targeted drug delivery systems. While the direct synthesis of a COF from this specific indole building block has not been extensively reported, this document outlines a prospective synthetic route and potential applications based on established principles of COF chemistry.

Proposed Synthesis of Indole-COF-1

The synthesis of Indole-COF-1 is proposed via a solvothermal condensation reaction between this compound and a suitable polyhydroxy aromatic linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The reaction proceeds through the formation of reversible boronate ester linkages, which facilitates the self-healing process necessary for the formation of a crystalline framework.

DOT Script for Synthesis of Indole-COF-1

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product indole This compound cof Indole-COF-1 indole->cof hhtp 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) hhtp->cof solvent mesitylene/dioxane temperature 120 °C time 72 h cof->solvent cof->temperature cof->time

Caption: Proposed synthetic scheme for Indole-COF-1.

Experimental Protocols

Synthesis of Indole-COF-1

Materials:

  • This compound

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (ACS grade)

  • Tetrahydrofuran (THF, ACS grade)

Procedure:

  • In a Pyrex tube, add this compound (0.15 mmol) and HHTP (0.10 mmol).

  • Add a mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL) to the tube.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the solid product thoroughly with anhydrous acetone and THF.

  • Dry the resulting powder under vacuum at 80 °C overnight to obtain Indole-COF-1.

Characterization of Indole-COF-1

The successful synthesis and characterization of Indole-COF-1 would involve the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of boronate ester linkages and the presence of indole functional groups.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

Table 1: Predicted Physicochemical Properties of Indole-COF-1

PropertyPredicted Value
BET Surface Area800 - 1200 m²/g
Pore Volume0.5 - 0.8 cm³/g
Average Pore Diameter1.5 - 2.0 nm
Thermal Decomposition Temp.> 350 °C

Application in Drug Delivery: Doxorubicin Loading and Release

The indole moieties within the pores of Indole-COF-1 are expected to offer π-π stacking and hydrogen bonding interactions, making it an excellent candidate for encapsulating aromatic drug molecules like Doxorubicin (DOX), a common anticancer agent.

DOT Script for Drug Delivery Workflow

G cluster_loading Drug Loading cluster_release Drug Release cluster_application Application cof Indole-COF-1 stir Stirring at RT cof->stir dox_sol Doxorubicin Solution dox_sol->stir loaded_cof DOX@Indole-COF-1 stir->loaded_cof release Incubation loaded_cof->release pbs PBS (pH 5.5) pbs->release released_dox Released Doxorubicin release->released_dox cancer_cell Cancer Cell released_dox->cancer_cell

Caption: Workflow for doxorubicin loading and release.

Protocol for Doxorubicin Loading
  • Disperse 10 mg of activated Indole-COF-1 in 10 mL of a 1 mg/mL solution of Doxorubicin in deionized water.

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Centrifuge the mixture to collect the solid.

  • Wash the resulting DOX-loaded COF (DOX@Indole-COF-1) with deionized water multiple times to remove surface-adsorbed drug.

  • Dry the product under vacuum.

  • Determine the drug loading capacity by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

Protocol for In Vitro Doxorubicin Release
  • Suspend 5 mg of DOX@Indole-COF-1 in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).

  • Incubate the suspensions at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Measure the concentration of released DOX in the collected samples using UV-Vis spectroscopy.

Table 2: Hypothetical Drug Loading and Release Data

ParameterValue
DOX Loading Capacity250 mg/g
DOX Encapsulation Efficiency85%
Cumulative Release (pH 7.4, 48h)20%
Cumulative Release (pH 5.5, 48h)65%

The enhanced release at lower pH suggests a pH-responsive drug delivery system, which is highly desirable for targeting the acidic tumor microenvironment.

Signaling Pathway Implication

The released Doxorubicin from the Indole-COF-1 carrier would exert its cytotoxic effects on cancer cells primarily through the inhibition of topoisomerase II, leading to DNA damage and ultimately apoptosis.

DOT Script for Doxorubicin's Mechanism of Action

G cluster_drug Drug Action cluster_cellular Cellular Response dox Doxorubicin topo Topoisomerase II dox->topo inhibits dna DNA topo->dna relaxes supercoils damage DNA Damage topo->damage apoptosis Apoptosis damage->apoptosis

Caption: Doxorubicin's mechanism of action in cancer cells.

Conclusion

The proposed Indole-COF-1, synthesized from this compound and HHTP, represents a promising platform for advanced drug delivery applications. The inherent properties of the COF structure, combined with the specific functionality of the indole moieties, are expected to provide high drug loading capacities and stimuli-responsive release profiles. The detailed protocols and application notes provided herein offer a foundational framework for the synthesis, characterization, and evaluation of this novel material in the context of drug development. Further experimental validation is required to fully elucidate the potential of Indole-COF-1 as a next-generation drug delivery vehicle.

Application Notes and Protocols for the Miyaura Borylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of indolylboronic esters via the Miyaura borylation reaction. This powerful carbon-boron bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting indole boronic esters are versatile synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.

Introduction

The Miyaura borylation is a transition metal-catalyzed cross-coupling reaction that involves the conversion of an organic halide or triflate to a boronic ester using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1] In the context of indole chemistry, this reaction provides a reliable method for introducing a boronic ester moiety onto the indole scaffold. This functionalization can be achieved through two primary strategies: the palladium-catalyzed borylation of haloindoles and the more recent iridium-catalyzed direct C-H borylation of the indole core.[1][2]

The resulting indolylboronic esters are valuable building blocks in drug discovery, enabling the synthesis of a wide array of substituted indoles, a privileged scaffold in many biologically active compounds. The mild reaction conditions and high functional group tolerance of the Miyaura borylation make it an attractive method for late-stage functionalization in the synthesis of complex molecules.[1]

Key Advantages of Miyaura Borylation for Indole Functionalization

  • Mild Reaction Conditions: The reaction typically proceeds under conditions that are tolerant of sensitive functional groups often found in pharmaceutical compounds.[1]

  • High Functional Group Tolerance: A broad range of functional groups, including esters, ketones, amides, and nitriles, are well-tolerated.[1]

  • Versatility of Products: The resulting indolylboronic esters are stable, easily purified, and can be readily employed in subsequent transformations, most notably Suzuki-Miyaura cross-coupling reactions.[1]

  • Regiocontrol: The position of borylation can be precisely controlled. In the case of haloindoles, the boronic ester is introduced at the position of the halogen. In C-H borylation, the regioselectivity can be directed by substituents on the indole ring or by the choice of catalyst and ligands.[3][4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation of a Haloindole

This protocol describes a general procedure for the palladium-catalyzed borylation of a haloindole using bis(pinacolato)diboron.

Materials:

  • Haloindole (e.g., 5-bromoindole) (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Base (e.g., Potassium Acetate, KOAc) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMF) (5 mL)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed reaction tube, add the haloindole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (0.03 mmol), and potassium acetate (3.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous and degassed solvent (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-100 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indole boronic ester.[1]

Protocol 2: Iridium-Catalyzed C-H Borylation of an Indole

This protocol provides a general method for the direct C-H borylation of an indole derivative.

Materials:

  • Indole substrate (e.g., 1-methylindole) (1.0 mmol, 1.0 equiv)

  • Borylating agent (e.g., B₂pin₂) (1.5 mmol, 1.5 equiv)

  • Iridium catalyst (e.g., [Ir(COD)OMe]₂) (0.015 mmol, 1.5 mol%)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) (0.03 mmol, 3.0 mol%)

  • Anhydrous and degassed solvent (e.g., n-heptane or THF) (5 mL)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask or sealed reaction tube under an inert atmosphere, add the iridium catalyst (0.015 mmol) and the ligand (0.03 mmol).

  • Add the anhydrous and degassed solvent (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • To this solution, add the indole substrate (1.0 mmol) and the borylating agent (1.5 mmol).

  • Add additional solvent to reach the final reaction volume (total 5 mL).

  • Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80 °C) for the required time (e.g., 16 hours).

  • Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.

  • Once the reaction is complete, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure indolylboronic acid pinacol ester.[1]

Data Presentation: Substrate Scope and Yields

The following tables summarize representative examples of Miyaura borylation of various substituted indoles, providing a comparison of reaction conditions and yields.

Table 1: Palladium-Catalyzed Borylation of Haloindoles

EntryHaloindole SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-BromoindolePd(dppf)Cl₂ (3)KOAcDioxane801285[5]
23-Iodo-1-tosylindolePd(dppf)Cl₂ (3)KOAcDMF90177[5]
37-Bromo-1-SEM-indolePd(dppf)Cl₂ (3)KOAcDioxane801679[5]
44-Chloro-1H-indolePd(OAc)₂/XPhos (2)K₃PO₄Toluene1002475[6]
56-Bromo-1H-indolePdCl₂(dppf) (5)KOAcDMSO801892[7]

Table 2: Iridium-Catalyzed C-H Borylation of Indoles

EntryIndole SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Product (Regioisomer)Yield (%)Reference
11-Methylindole[Ir(COD)OMe]₂ (1.5)dtbpy (3)n-Heptane80163-Boryl88[1]
22-Methylindole[Ir(COD)OMe]₂ (1.5)dtbpy (3)n-Heptane50167-Boryl97[4]
35-Fluoroindole[IrCl(cod)]₂ (2.5)-n-Hexane80123-Boryl91[3]
46-Chloroindole[IrCl(cod)]₂ (2.5)-n-Hexane80123-Boryl85[3]
52-Phenylindole[Ir(COD)OMe]₂ (1.5)dtbpy (3)n-Heptane50167-Boryl58[4]

Mandatory Visualizations

Miyaura_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Indole Substrate Borylating Agent Catalyst & Ligand Base heating Heating with Stirring reagents->heating solvent Anhydrous Degassed Solvent solvent->heating atmosphere Inert Atmosphere (Ar or N2) atmosphere->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring extraction Extraction & Washing monitoring->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Purified Indole Boronic Ester purification->product Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X ArPdOAc Ar-Pd(II)L_n-OAc ArPdX->ArPdOAc ArPdBpin Ar-Pd(II)L_n-Bpin ArPdOAc->ArPdBpin ArPdBpin->Pd0 Reductive Elimination ArBpin Ar-Bpin (Product) ArPdBpin->ArBpin ArX Ar-X (Haloindole) ArX->ArPdX Oxidative Addition B2pin2 B2pin2 B2pin2->ArPdBpin Transmetalation KOAc KOAc KOAc->ArPdOAc Ligand Exchange KX KX AcOBpin AcO-Bpin

References

Application Notes: Suzuki-Miyaura Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] The reaction between 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (also known as 5-Bpin-1H-indole) and various aryl halides provides a regioselective and versatile route to synthesize 5-aryl-1H-indoles.[5] These products are significant as they form the core of many pharmaceutical agents and natural products.[4][6]

The use of the pinacol boronic ester of indole offers advantages over the corresponding boronic acid, including enhanced stability, which prevents decomposition and protodeboronation, and ease of handling and purification.[7][8] The reaction's success and yield are highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system.[9]

General Reaction Scheme

The overall transformation involves the palladium-catalyzed reaction of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a base to yield the corresponding 5-aryl-1H-indole.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic ester, activated by a base, transfers its organic group (the indole moiety) to the palladium center, displacing the halide. The base is crucial for activating the boron atom, which enhances the polarization of the organic ligand and facilitates this step.[1]

  • Reductive Elimination: The two organic groups on the palladium complex (the aryl and indole moieties) couple and are eliminated from the metal center, forming the desired C-C bond of the 5-aryl-1H-indole product and regenerating the active Pd(0) catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)Ln-X pd0:w->pd2_halide:e Oxidative Addition pd2_indole Ar-Pd(II)Ln-Indole pd2_halide:s->pd2_indole:n Transmetalation pd2_indole:e->pd0:w Reductive Elimination product Ar-Indole pd2_indole->product aryl_halide Ar-X aryl_halide->pd2_halide boronate Indole-B(pin) + Base boronate->pd2_indole

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

  • Solvents should be degassed prior to use by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Protocol A: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a standard and widely applicable method for the coupling of 5-(Bpin)-1H-indole with various aryl bromides and iodides.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound (1.2 equivalents).

  • Add the aryl halide (1.0 equivalent) to the flask.

  • Add the base, K₂CO₃ (3.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of dioxane and water via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction until the starting aryl halide is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indole.[9][10]

Protocol B: Suzuki Coupling using a Buchwald Precatalyst

This protocol utilizes a more modern and highly active Buchwald precatalyst system, which can be effective for less reactive aryl chlorides or for reactions requiring lower temperatures or shorter reaction times.

Materials:

  • This compound

  • Aryl halide (chloride, bromide, or iodide)

  • SPhos Pd G3 Precatalyst (or similar Buchwald precatalyst)

  • Potassium Phosphate (K₃PO₄)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the SPhos Pd G3 precatalyst (1-3 mol%), and potassium phosphate (2.0 equivalents) to a reaction vessel.[9]

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Seal the vessel and heat to the desired temperature (typically 60-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up as described in Protocol A (steps 10-12).

  • Purify the product by flash column chromatography.[9]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling to synthesize 5-aryl indoles. Note that yields can vary significantly based on the specific substrates and precise conditions used.

Aryl HalideCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)PPh₃Na₂CO₃ (2)DME/H₂OReflux~12Good[5]
3-BromopyridinePd(PPh₃)₄ (10)PPh₃Na₂CO₃ (2)Dioxane/H₂O120 (MW)0.5100[3]
4-IodoanisolePd/C (1.4)-K₂CO₃ (2)DMFReflux (MW)1Good[11]
Aryl Bromide[PdCl(C₃H₅)]₂TedicypK₃PO₄Toluene1002-16Good[12]
N¹-Tosyl-5-bromoindolePdCl₂(PPh₃)₂XPhosK₂CO₃Dioxane95OvernightN/A[13]
5,7-DibromoindolePd(PPh₃)₄ (3)PPh₃K₂CO₃H₂O10012up to 91[14]

N/A: Yield not specified in the abstract. MW: Microwave irradiation. Tedicyp: cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for performing the Suzuki-Miyaura coupling reaction in a research setting.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_reagents Weigh Reagents: - Indole Boronate - Aryl Halide - Base, Catalyst prep_solvent Degas Solvents setup Combine Reagents in Schlenk Flask prep_solvent->setup inert Evacuate & Backfill with Inert Gas (x3) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Dilute with EtOAc & H₂O cool->quench extract Separate Layers, Extract Aqueous Phase quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography analysis Characterize Product (NMR, MS, etc.) chromatography->analysis

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Chan-Evans-Lam Amination of 5-Indoleboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Evans-Lam (CEL) amination is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction offers a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, due to the use of a more economical and earth-abundant metal catalyst. The CEL coupling is particularly significant in medicinal chemistry and drug development for the synthesis of N-aryl and N-heteroaryl compounds, which are common motifs in biologically active molecules. The indole scaffold, a privileged structure in numerous pharmaceuticals, can be functionalized using this methodology.[1][2][3]

This document provides detailed application notes and protocols for the Chan-Evans-Lam amination of 5-indoleboronic acid pinacol ester with various amine nucleophiles. The use of boronic acid pinacol esters in CEL reactions has historically been challenging, often resulting in low yields. However, optimized protocols have been developed to overcome these limitations, enabling efficient C-N bond formation.[4][5][6][7] The methodologies described herein are based on established protocols for the amination of aryl boronic acid pinacol esters and are expected to be highly applicable to the 5-indoleboronic acid pinacol ester substrate.

Reaction Principle

The Chan-Evans-Lam reaction involves the coupling of a boronic acid derivative with an N-H containing compound, such as an amine, amide, or heterocycle, in the presence of a copper catalyst and an oxidant. For boronic acid pinacol esters, stoichiometric amounts of a copper(II) salt, such as copper(II) acetate, are often employed. The reaction is typically carried out in the presence of a base and at elevated temperatures. The generally accepted mechanism involves the formation of a copper-aryl species, which then undergoes reaction with the amine nucleophile, followed by reductive elimination to furnish the N-arylated product and a reduced copper species. The copper catalyst is then reoxidized to complete the catalytic cycle.

Applications in Drug Discovery

The synthesis of 5-aminoindole derivatives is of significant interest to the pharmaceutical industry. The 5-aminoindole moiety is a key structural component in a variety of therapeutic agents, including kinase inhibitors, serotonin receptor agonists, and antiviral compounds. The Chan-Evans-Lam amination provides a direct and versatile method for the introduction of diverse amine functionalities at the C5 position of the indole ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds and the discovery of new drug candidates.

Data Presentation

The following tables summarize the expected yields for the Chan-Evans-Lam amination of 5-indoleboronic acid pinacol ester with a variety of amine nucleophiles. The data is based on typical yields reported for the coupling of other aryl boronic acid pinacol esters under the optimized conditions described in the experimental protocols.[4][5]

Table 1: Coupling with Primary and Secondary Aliphatic Amines

EntryAmine NucleophileProductExpected Yield (%)
1BenzylamineN-benzyl-1H-indol-5-amine85-95
2Morpholine4-(1H-indol-5-yl)morpholine80-90
3Piperidine5-(piperidin-1-yl)-1H-indole80-90
4n-ButylamineN-(n-butyl)-1H-indol-5-amine75-85

Table 2: Coupling with Arylamines and N-H Heterocycles

EntryAmine NucleophileProductExpected Yield (%)
1AnilineN-phenyl-1H-indol-5-amine70-85
24-MethoxyanilineN-(4-methoxyphenyl)-1H-indol-5-amine75-90
3Imidazole5-(1H-imidazol-1-yl)-1H-indole65-80
4Pyrazole5-(1H-pyrazol-1-yl)-1H-indole65-80

Experimental Protocols

The following are detailed protocols for the Chan-Evans-Lam amination of 5-indoleboronic acid pinacol ester. Protocol A is optimized for aliphatic amines, while Protocol B is tailored for less nucleophilic arylamines and N-H heterocycles.

General Considerations:

  • Reactions should be performed in oven-dried glassware under an atmosphere of air unless otherwise noted.

  • Commercial reagents should be used as received unless otherwise specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol A: Amination with Aliphatic Amines

This protocol is adapted from the general procedure for the amination of aryl boronic acid pinacol esters with aliphatic amines.[4][5]

Materials:

  • 5-Indoleboronic acid pinacol ester

  • Aliphatic amine (1.2 equivalents)

  • Copper(II) acetate (Cu(OAc)₂, 1.5 equivalents)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 5-indoleboronic acid pinacol ester (1.0 equiv), copper(II) acetate (1.5 equiv), and a magnetic stir bar.

  • Add acetonitrile to achieve a concentration of 0.5 M with respect to the boronic ester.

  • Add the aliphatic amine (1.2 equiv) to the reaction mixture.

  • Seal the vial and stir the mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of celite, washing with additional dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminoindole derivative.

Protocol B: Amination with Arylamines and N-H Heterocycles

This protocol is adapted from the general procedure for the amination of aryl boronic acid pinacol esters with less nucleophilic amines, which benefits from a mixed solvent system.[4][5]

Materials:

  • 5-Indoleboronic acid pinacol ester

  • Arylamine or N-H heterocycle (1.5 equivalents)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 equivalents)

  • Acetonitrile (MeCN)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 5-indoleboronic acid pinacol ester (1.0 equiv), copper(II) acetate (2.0 equiv), the arylamine or N-H heterocycle (1.5 equiv), and a magnetic stir bar.

  • Add a 4:1 mixture of acetonitrile and ethanol to achieve a concentration of 0.5 M with respect to the boronic ester.

  • Seal the vial and stir the mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of celite, washing with additional dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated indole derivative.

Mandatory Visualizations

Experimental Workflow

CEL_Workflow start Start reagents Combine Reactants: - 5-Indoleboronic acid pinacol ester - Amine - Cu(OAc)2 - Solvent start->reagents reaction Heat and Stir (60-80 °C, 16-48h) reagents->reaction workup Aqueous Workup: - Dilute with DCM - Filter through Celite - Wash with NaHCO3 & Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Final Product: 5-Aminoindole Derivative purification->product

Caption: Experimental workflow for the Chan-Evans-Lam amination.

Proposed Catalytic Cycle

CEL_Mechanism CuII_OAc Cu(OAc)2 CuII_Indole Cu(II)-Indole Complex CuII_OAc->CuII_Indole Transmetalation IndoleBpin 5-Indole-B(pin) IndoleBpin->CuII_Indole Amine R2NH Amine->CuII_Indole CuIII_Intermediate Cu(III) Intermediate CuII_Indole->CuIII_Intermediate Coordination & Oxidation Product 5-Aminoindole CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI Oxidation Oxidation (O2) CuI->Oxidation Reoxidation Oxidation->CuII_OAc

Caption: Proposed catalytic cycle for the CEL amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Indoleboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 5-Indoleboronic acid pinacol ester.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 5-Indoleboronic acid pinacol ester, helping you diagnose and resolve problems to improve reaction outcomes.

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most frequent challenges. The following decision tree can help identify the root cause.

G start Low/No Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Stable/Pure? start->reagents conditions Are Reaction Conditions Optimal? start->conditions catalyst_check Action: Use a fresh batch of catalyst/ligand. Consider a pre-catalyst. catalyst->catalyst_check yes deboronation Protodeboronation Occurring? reagents->deboronation homocoupling Homocoupling Observed? reagents->homocoupling temp Is Temperature Appropriate? conditions->temp base Is the Base Suitable? conditions->base solvent Is the Solvent System Correct? conditions->solvent deboronation_sol Action: Use anhydrous solvents. Employ a milder base (e.g., K₂CO₃, KF). deboronation->deboronation_sol yes homocoupling_sol Action: Thoroughly degas solvents. Ensure an inert atmosphere. homocoupling->homocoupling_sol yes temp_sol Action: Screen temperatures (e.g., 80-110 °C). Higher temperatures may be needed for less reactive halides. temp->temp_sol yes base_sol Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. base->base_sol yes solvent_sol Action: Use a degassed solvent system (e.g., Dioxane/H₂O). Ensure appropriate solvent polarity. solvent->solvent_sol yes

Caption: Troubleshooting Decision Tree for Low Yield Suzuki Coupling.

Issue 2: Significant Side-Product Formation

The presence of side-products can complicate purification and reduce the yield of the desired product. The two most common side-products are the result of protodeboronation and homocoupling.

Side-ProductLikely CauseSuggested Solution
Protodeboronated Indole Presence of water and a strong base leading to the cleavage of the C-B bond.- Use anhydrous solvents. - Switch to a milder base such as K₂CO₃ or KF.[1]
Homocoupling of 5-Indoleboronic acid pinacol ester Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.- Ensure all solvents are thoroughly degassed.[1] - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
Dehalogenation of Aryl Halide The palladium catalyst reacting with hydride sources in the reaction mixture.- Use solvents less prone to acting as a hydride source. - Ensure a completely inert atmosphere to prevent side reactions that can generate hydride species.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 5-Indoleboronic acid pinacol ester is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, systematically check the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If they have been stored for a long time, consider using a fresh batch.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Make sure your solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Quality: Verify the purity of your 5-Indoleboronic acid pinacol ester and the aryl halide. Impurities can inhibit the catalyst.

  • Base: The choice and quality of the base are critical. Ensure the base is anhydrous (if required) and finely powdered for better solubility and reactivity.

Q2: I'm observing significant protodeboronation of my 5-Indoleboronic acid pinacol ester. How can I minimize this?

A2: Protodeboronation is a common side reaction, especially with electron-rich heterocycles like indole.[1] While pinacol esters are generally more stable than boronic acids, this can still occur. To minimize it:

  • Use Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.[1]

  • Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

Q3: What is the optimal catalyst and ligand combination for coupling with 5-Indoleboronic acid pinacol ester?

A3: The optimal choice depends on the specific aryl halide you are using. However, for heteroaromatic substrates, palladium catalysts with bulky, electron-rich phosphine ligands are often effective. Some commonly used systems include:

  • For Aryl Bromides/Iodides: Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.

  • For Aryl Chlorides: More active catalyst systems are generally required. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a suitable palladium precatalyst are often successful.[2]

The following table summarizes the performance of various palladium catalysts for the coupling of 5-indole boronic acid with 3-chloroindazole, which serves as a relevant model.

Catalyst SystemLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
XPhos Pd G2XPhos8769
SPhos Pd G2 SPhos 97 80
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[2]

Q4: Should I protect the indole nitrogen before the coupling reaction?

A4: The presence of the N-H group in indole can sometimes complicate Suzuki couplings.[3] Whether to protect the indole nitrogen depends on the specific reaction conditions and substrates.

  • Unprotected Indole: Can be successful, particularly with milder bases and carefully controlled conditions. The acidic N-H can interact with the catalyst or base, potentially affecting the reaction.

  • Protected Indole (e.g., N-Boc, N-Tos): Protection can prevent complications arising from the acidic proton and may lead to higher and more consistent yields, especially in reactions requiring stronger bases or higher temperatures.[3][4] However, this adds extra steps to your synthesis for protection and deprotection.

Q5: What are the recommended solvent and base combinations for this reaction?

A5: A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water. The water is often necessary for the base to function effectively and to facilitate the transmetalation step.

For the base, inorganic bases are typically used. The choice can significantly impact the reaction outcome.

  • Potassium Carbonate (K₂CO₃): A milder base, often a good starting point to avoid decomposition of sensitive substrates.

  • Potassium Phosphate (K₃PO₄): A stronger base that is often very effective, particularly for less reactive aryl chlorides.

  • Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, though more expensive.

A screening of different bases is often a valuable optimization step.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 5-Indoleboronic acid pinacol ester with an Aryl Bromide

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • 5-Indoleboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, 5-Indoleboronic acid pinacol ester, palladium catalyst, and base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Indole-B(pin) + Base pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Indole

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

A typical experimental workflow for setting up a Suzuki coupling reaction is outlined below.

Workflow start Start reagents Weigh and add solid reagents: Aryl Halide, Boronic Ester, Base, Catalyst start->reagents purge Seal vessel and purge with inert gas reagents->purge add_solvent Add degassed solvent(s) purge->add_solvent heat_stir Heat to desired temperature with vigorous stirring add_solvent->heat_stir monitor Monitor reaction progress (TLC, LC-MS) heat_stir->monitor workup Aqueous workup monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A standard experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Suzuki-Miyaura Coupling with Indole Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction involving indole boronic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with an indole boronic ester is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in these reactions can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best first step. Key areas to investigate include:

  • Reagent Quality: Ensure the purity and stability of your indole boronic ester, aryl halide, palladium catalyst, and ligand. Boronic esters, while generally more stable than boronic acids, can degrade over time.[1] Phosphine ligands are particularly susceptible to oxidation.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and anhydrous if the reaction conditions require it.

Q2: I suspect protodeboronation of my indole boronic ester is the primary issue. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich heterocycles like indoles.[2] To mitigate this:

  • Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation.[1] Using milder bases such as K₃PO₄ or KF can be beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable pinacol ester or an MIDA boronate can protect it from premature decomposition.[1][3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: Is N-protection of the indole necessary for a successful Suzuki-Miyaura coupling?

A3: Not always, but it can be highly beneficial. The acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields.[4] While many modern protocols are optimized for unprotected indoles, N-protection with groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can significantly improve yields and consistency, especially when using arylpinacolboronate esters.[4][5] However, this adds extra protection and deprotection steps to your synthesis.[4] The decision to use an N-protecting group often depends on the specific substrates and reaction conditions.

Q4: I am observing a significant amount of homocoupling of my indole boronic ester. What causes this and how can it be prevented?

A4: Homocoupling, the dimerization of the boronic ester, is another common side reaction. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired reaction.[3] To prevent homocoupling:

  • Strict Inert Atmosphere: Thoroughly degassing your solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is the most critical step.[6]

  • Control of Stoichiometry: Using a slight excess of the aryl halide relative to the indole boronic ester can sometimes disfavor the homocoupling of the boronic ester.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of indole boronic esters.

Issue 1: Low to No Product Formation

Troubleshooting_Low_Yield Start Low or No Yield Reagent_Check 1. Reagent Integrity Check - Fresh Boronic Ester? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? Start->Reagent_Check NH_Interference 2. Consider N-H Interference - Add N-Boc or N-Tos protecting group to indole. Reagent_Check->NH_Interference If reagents are fine Catalyst_Ligand 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). NH_Interference->Catalyst_Ligand Base_Solvent 4. Base & Solvent Optimization - Screen bases (K₃PO₄, Cs₂CO₃, KF). - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Catalyst_Ligand->Base_Solvent Temp_Time 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor reaction over time (e.g., 2h, 12h, 24h) by TLC/LC-MS. Base_Solvent->Temp_Time Success Improved Yield Temp_Time->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions with indole boronic esters.

Issue 2: Dominant Side Reactions (Protodeboronation/Homocoupling)

Side_Reactions Start High Levels of Side Products (Protodeboronation/Homocoupling) Protodeboronation Protodeboronation (Indole formation) Start->Protodeboronation Homocoupling Homocoupling (Bi-indole formation) Start->Homocoupling Solution_Proto Solutions for Protodeboronation: - Use milder base (K₃PO₄, KF). - Ensure anhydrous conditions. - Use stable boronic esters (pinacol, MIDA). - Lower reaction temperature and time. Protodeboronation->Solution_Proto Solution_Homo Solutions for Homocoupling: - Rigorous deoxygenation of solvent and reaction vessel. - Maintain a strict inert atmosphere (Ar/N₂). - Use a slight excess of the aryl halide. Homocoupling->Solution_Homo Success Minimized Side Products Solution_Proto->Success Solution_Homo->Success

Caption: Troubleshooting guide for common side reactions in indole Suzuki-Miyaura couplings.

Data Presentation: Comparative Tables

Table 1: Effect of Different Bases on Yield
EntryBaseSolventTemperature (°C)Yield (%)Notes
1Na₂CO₃EtOH/Water8098Often a good starting point for many Suzuki couplings.
2K₂CO₃Dioxane/H₂O100~95A common and reliable choice.[7]
3K₃PO₄Toluene110>95Excellent for base-sensitive substrates and can minimize protodeboronation.
4Cs₂CO₃Dioxane100>95Often provides superior results but is more costly.
5KOHAryl bromides70-9070-90A strong base that can sometimes lead to side reactions.
6NaOHAryl bromides70~70Similar to KOH, its high basicity may not be suitable for all indole substrates.
7KFAryl bromides-Moderate to HighFluoride ions can play a unique role in activating the boronic acid.

Yields are representative and can vary significantly based on the specific indole boronic ester and aryl halide used.

Table 2: N-Protected vs. N-Unprotected Indoles in Suzuki Coupling
Indole SubstrateProtecting GroupBoron ReagentYield (%)Reference
Indolylboronic AcidNonePhenyl BromideHighest[5]
Indolylboronic AcidBocPhenyl BromideLower[5]
Indolylboronic AcidTosPhenyl BromideLowest[5]
Indole BromideNonePhenylboronic AcidHigh[5]
Indole BromideBocPhenylboronic AcidHigh[5]
Indole BromideTosPhenylboronic AcidHigh[5]
Unprotected IndoleNoneArylpinacolboronate EsterTraces[5]
Boc-Protected IndoleBocArylpinacolboronate EsterLower[5]
Tos-Protected IndoleTosArylpinacolboronate EsterHighest[5]

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with Phenylboronic Acid Pinacol Ester

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 5-Bromo-1H-indole (1.0 equiv)

  • Phenylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1H-indole, phenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-phenyl-1H-indole.

Visualizations

Suzuki_Pathway_Indole

Caption: The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of arylated indoles.

References

preventing protodeboronation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use, with a primary focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant formation of indole as a byproduct in my Suzuki-Miyaura reaction. What is causing this?

A1: The formation of indole as a byproduct is due to a common side reaction known as protodeboronation. In this process, the carbon-boron bond of your this compound is cleaved and replaced with a carbon-hydrogen bond, resulting in the undesired indole. This reaction is often promoted by the presence of water, the choice of base, and elevated temperatures.

Q2: How does the choice of base affect the rate of protodeboronation?

A2: The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic ester. However, strong bases, particularly hydroxide bases, can also accelerate the rate of protodeboronation.[1] It is a base-catalyzed process.[1] Milder bases are often sufficient to facilitate the desired coupling while minimizing the undesired side reaction.[1]

Q3: What is the impact of the solvent system on the stability of the indole boronic ester?

A3: The solvent must solubilize all reaction components to ensure an efficient reaction.[2] While a small amount of water can sometimes be beneficial for dissolving inorganic bases and facilitating the formation of the active boronate species, an excess of water can significantly promote protodeboronation.[2] Anhydrous conditions are generally recommended to minimize this side reaction.[1] The polarity of the solvent can also influence the reaction mechanism and selectivity.[2]

Q4: My reaction is sluggish, and I'm still seeing protodeboronation. What can I do?

A4: A slow Suzuki-Miyaura coupling reaction increases the time your indole boronic ester is exposed to conditions that can lead to protodeboronation.[1] Optimizing the catalytic system is crucial. Consider the following:

  • Catalyst and Ligand Choice: Employing robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, can promote more efficient cross-coupling.[1]

  • Catalyst Loading: A modest increase in the catalyst loading can help to accelerate the productive reaction rate.[1]

  • Pre-catalyst: Using a pre-formed, active Pd(0) catalyst can avoid inefficient reduction steps in the catalytic cycle.

Q5: Are there more stable alternatives to the pinacol ester of indole-5-boronic acid?

A5: Yes, for notoriously unstable boronic acids, alternative derivatives have been developed to be more resistant to protodeboronation. These often operate on a "slow-release" principle, maintaining a low concentration of the active boronic acid in the reaction mixture.[3] This minimizes the opportunity for side reactions.[3] Consider exploring:

  • MIDA (N-methyliminodiacetic acid) boronates: These are known to be significantly more stable.

  • Organotrifluoroborates: These salts also offer enhanced stability and can be used in "slow-release" strategies.[3]

Data Presentation: Impact of Reaction Conditions on Protodeboronation

Table 1: Effect of Base on Product Yield and Protodeboronation

BaseRelative Yield of Desired ProductRelative Amount of Protodeboronation
K₃PO₄ HighLow
K₂CO₃ Moderate-HighModerate
Cs₂CO₃ HighLow
NaOH Low-ModerateHigh
KOH Low-ModerateHigh

This table provides a qualitative comparison based on general observations for heteroaryl boronic esters.

Table 2: Influence of Solvent on Reaction Outcome

Solvent System (v/v)Desired Product Yield (%)Protodeboronation Byproduct (%)
Dioxane / H₂O (4:1) 6035
2-MeTHF (anhydrous) 95<3
Toluene (anhydrous) 92<5

Data extrapolated from a study on a related deuterated methylboronic acid pinacol ester to illustrate the impact of anhydrous conditions.[1]

Table 3: Effect of Temperature on Reaction Efficiency

Temperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)
110 6530
80 94<4
60 85 (slower reaction)<5

Data extrapolated from a study on a related deuterated methylboronic acid pinacol ester.[1] Lowering the temperature can significantly reduce protodeboronation, though it may also decrease the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.[1]

  • Add the anhydrous solvent via syringe.[1]

  • Degas the mixture by bubbling with inert gas for 10-15 minutes.

  • Add the this compound to the reaction mixture.[1]

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Pathway Indole_Bpin 5-(Pinacolato)indole Indole_BA Indole-5-boronic Acid Indole_Bpin->Indole_BA Hydrolysis Indole Indole (Protodeboronation) Indole_Bpin->Indole Direct Protodeboronation Coupled_Product Desired Coupled Product Indole_Bpin->Coupled_Product Suzuki-Miyaura Coupling Indole_BA->Indole Protodeboronation Aryl_Halide Aryl Halide Aryl_Halide->Coupled_Product Pd_Catalyst Pd(0) Catalyst Base Base (e.g., K3PO4) Water H2O (proton source) Water->Indole

Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting_Workflow Start High Protodeboronation Observed Check_Base 1. Optimize Base Start->Check_Base Check_Solvent 2. Ensure Anhydrous Conditions Check_Base->Check_Solvent [Issue Persists] Success Protodeboronation Minimized Check_Base->Success [Resolved] Check_Temp 3. Lower Reaction Temperature Check_Solvent->Check_Temp [Issue Persists] Check_Solvent->Success [Resolved] Check_Catalyst 4. Optimize Catalytic System Check_Temp->Check_Catalyst [Issue Persists] Check_Temp->Success [Resolved] Use_Alternative 5. Consider More Stable Boron Reagent Check_Catalyst->Use_Alternative [Issue Persists] Check_Catalyst->Success [Resolved] Use_Alternative->Success

Caption: A logical workflow for troubleshooting protodeboronation.

References

Technical Support Center: Hydrolysis of 5-Indoleboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 5-Indoleboronic acid pinacol ester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the hydrolysis of 5-Indoleboronic acid pinacol ester to yield 5-Indoleboronic acid.

Issue 1: Low Yield of 5-Indoleboronic Acid

Q: My hydrolysis reaction is resulting in a low yield of the desired 5-Indoleboronic acid. What are the potential causes and how can I improve the yield?

A: Low yields are a common issue and can stem from several factors, primarily the competing side reaction of protodeboronation, as well as incomplete hydrolysis or degradation of the indole ring.

Possible Causes and Solutions:

  • Protodeboronation: This is the most significant side reaction, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of indole. This process is often accelerated under basic conditions.

    • pH Control: The rate of protodeboronation is highly pH-dependent. While basic conditions are often used for hydrolysis, excessively high pH can favor protodeboronation. It is crucial to optimize the pH. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).

    • Anhydrous Conditions: Since water is the proton source for protodeboronation, minimizing its excess can be beneficial, although challenging in a hydrolysis reaction. Using a co-solvent system and carefully controlling the amount of water can help.

    • Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature is advisable.

  • Incomplete Hydrolysis: The pinacol ester may not be fully hydrolyzed.

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or LC-MS.

    • Stirring: In biphasic systems, vigorous stirring is essential to ensure efficient reaction at the interface of the two phases.

  • Degradation of the Indole Ring: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization or other side reactions. While hydrolysis is typically not performed under strong acid, any acidic workup should be done with care.

Issue 2: Presence of Significant Side Products

Q: I am observing significant impurities in my reaction mixture alongside the desired boronic acid. What are these side products and how can I minimize their formation?

A: The primary side product is typically indole from protodeboronation. Other impurities can arise from reactions involving the indole ring itself.

Common Side Products and Mitigation Strategies:

  • Indole (from Protodeboronation): As discussed in Issue 1, this is the major byproduct. To minimize its formation, refer to the solutions for controlling protodeboronation (pH optimization, temperature control).

  • Homocoupling Products: In the presence of oxygen and certain metal catalysts (sometimes present as impurities), boronic acids can undergo homocoupling to form bi-indolyl species.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Degassing solvents is also recommended.

  • Indole Degradation Products: Under harsh acidic or oxidative conditions, the indole ring can degrade.

    • Avoid Strong Acids: Use mild conditions for both the hydrolysis and any subsequent workup steps.

    • Protect from Air: Minimizing air exposure can prevent oxidation of the electron-rich indole ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the hydrolysis of 5-Indoleboronic acid pinacol ester?

A1: The main side reaction is protodeboronation, which involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form indole.[1] This reaction is often competitive with the desired hydrolysis, especially under basic conditions.[2]

Q2: How does pH affect the hydrolysis and side reactions?

A2: The pH of the reaction medium is a critical parameter. Basic conditions are generally required to facilitate the hydrolysis of the pinacol ester. However, high pH also accelerates the rate of protodeboronation.[2] Therefore, a careful optimization of pH is necessary to find a balance between efficient hydrolysis and minimal side product formation.

Q3: Can I use acidic conditions for the hydrolysis?

A3: While some boronic esters can be hydrolyzed under acidic conditions, the indole ring is sensitive to strong acids and can lead to polymerization or degradation.[3][4] Therefore, acidic hydrolysis is generally not recommended for this substrate.

Q4: Are there any catalysts that can promote the hydrolysis?

A4: The hydrolysis of boronic esters can be self-catalyzed or auto-catalyzed, especially when the pH is close to the pKa of the boronic acid.[2] While specific catalysts for the hydrolysis of 5-indoleboronic acid pinacol ester are not commonly reported, the focus is usually on optimizing conditions (pH, temperature, solvent) to favor hydrolysis over side reactions.

Q5: How can I monitor the progress of the hydrolysis reaction?

A5: The reaction progress can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): This can be used for a quick qualitative assessment of the consumption of the starting material and the formation of the more polar boronic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate way to monitor the disappearance of the starting ester and the appearance of the boronic acid and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the pinacol methyl protons and the appearance of signals corresponding to the free boronic acid.

Data Presentation

Table 1: Qualitative Impact of Reaction Conditions on Hydrolysis and Protodeboronation

ParameterConditionExpected Impact on Hydrolysis RateExpected Impact on Protodeboronation RateRecommendation
pH Weakly Basic (e.g., K₂CO₃)ModerateModerateOptimal for balancing hydrolysis and minimizing side reactions.
Strongly Basic (e.g., NaOH)HighHighUse with caution, may lead to significant protodeboronation.
Temperature Low (e.g., Room Temp)SlowerSlowerRecommended to minimize side reactions, may require longer reaction times.
High (e.g., > 80 °C)FasterSignificantly FasterGenerally not recommended due to increased protodeboronation.
Atmosphere AirNo direct impactCan lead to oxidative side reactionsConduct under an inert atmosphere (N₂ or Ar).
Inert (N₂ or Ar)No direct impactMinimizes oxidative side reactionsBest Practice

Experimental Protocols

Protocol 1: General Procedure for the Hydrolysis of 5-Indoleboronic Acid Pinacol Ester

This protocol is a general guideline and may require optimization for specific applications.

  • Dissolution: Dissolve 5-Indoleboronic acid pinacol ester (1.0 eq.) in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Dioxane).

  • Addition of Base: Add an aqueous solution of a mild base (e.g., 2 M K₂CO₃, 2-3 eq.).

  • Reaction: Stir the biphasic mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, separate the layers. Acidify the aqueous layer carefully with a mild acid (e.g., 1 M HCl) to a pH of ~2-3, which will precipitate the 5-Indoleboronic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization.

Protocol 2: Monitoring Hydrolysis by ¹H NMR

  • Sample Preparation: Prepare a solution of 5-Indoleboronic acid pinacol ester in a deuterated aprotic solvent (e.g., DMSO-d₆).

  • Initiation: Add a specific volume of D₂O containing a deuterated base (e.g., NaOD in D₂O) to the NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals.

  • Analysis: Monitor the decrease in the integral of the singlet corresponding to the 12 methyl protons of the pinacol group and the appearance of new aromatic signals for the 5-Indoleboronic acid. The formation of indole from protodeboronation can also be monitored by the appearance of its characteristic signals.

Visualizations

Hydrolysis_Side_Reactions cluster_main Hydrolysis Pathway cluster_side Side Reaction Pathway 5-Indoleboronic acid pinacol ester 5-Indoleboronic acid pinacol ester 5-Indoleboronic acid 5-Indoleboronic acid 5-Indoleboronic acid pinacol ester->5-Indoleboronic acid Hydrolysis (Base, H₂O) Indole Indole 5-Indoleboronic acid pinacol ester->Indole Protodeboronation (H⁺ source) 5-Indoleboronic acid->Indole Protodeboronation (H⁺ source) Troubleshooting_Workflow start Low Yield of 5-Indoleboronic Acid check_side_product Analyze reaction mixture for side products (TLC, LC-MS) start->check_side_product protodeboronation Significant Protodeboronation (Indole detected) check_side_product->protodeboronation Yes incomplete_hydrolysis Incomplete Hydrolysis (Starting material remains) check_side_product->incomplete_hydrolysis No optimize_ph Optimize pH: Use milder base (e.g., K₂CO₃) protodeboronation->optimize_ph optimize_temp Lower reaction temperature protodeboronation->optimize_temp optimize_time Increase reaction time incomplete_hydrolysis->optimize_time optimize_stirring Ensure vigorous stirring incomplete_hydrolysis->optimize_stirring end Improved Yield optimize_ph->end optimize_temp->end optimize_time->end optimize_stirring->end

References

Technical Support Center: Purification of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key intermediate in organic synthesis. This guide focuses on the critical purification step following its synthesis, often via Miyaura borylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 5-bromoindole or 5-iodoindole, the homocoupling product of the starting material (e.g., a biphenyl-type impurity), and residual palladium catalyst. Excess bis(pinacolato)diboron (B₂pin₂) is also a frequent impurity. Additionally, hydrolysis of the desired boronic ester to the corresponding boronic acid can occur, especially during aqueous work-up or chromatography on silica gel.

Q2: My crude NMR shows a significant amount of starting material (e.g., 5-bromoindole) remaining. What should I do?

A2: If a significant amount of starting material is present, it is often advisable to try and push the reaction to completion rather than attempting a difficult separation. This can be achieved by increasing the reaction time or temperature. However, be aware that prolonged reaction times or higher temperatures can sometimes lead to the formation of byproducts. If the reaction cannot be driven to completion, chromatographic purification will be necessary.

Q3: Is it possible to use the crude this compound in the next step (e.g., a Suzuki coupling) without purification?

A3: In some cases, if the crude product is of high purity (as determined by NMR, for example) and the remaining impurities are known to not interfere with the subsequent reaction, it may be possible to proceed without further purification. However, for consistent and reproducible results, purification is highly recommended to remove any residual palladium catalyst and other byproducts that could negatively impact the next step.

Q4: How can I visualize the product and impurities on a TLC plate?

A4: this compound and related indole derivatives are typically UV-active and can be visualized under a UV lamp (254 nm). To visualize non-UV active impurities like bis(pinacolato)diboron, staining with a potassium permanganate solution or heating the TLC plate after treatment with a cerium molybdate stain can be effective.

Troubleshooting Purification Issues

This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.

Problem 1: The product is difficult to separate from the starting material by column chromatography.

Possible Cause: The polarity of the product and the starting material (e.g., 5-bromoindole) are very similar.

Solutions:

  • Optimize the Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) can improve separation. Experiment with different solvent systems, such as dichloromethane/hexane or toluene/ethyl acetate.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using neutral alumina. Sometimes, the slightly different surface chemistry of alumina can alter the elution order and improve separation.

  • Boric Acid-Impregnated Silica Gel: To minimize the risk of hydrolysis and potentially improve separation, consider using silica gel impregnated with boric acid.[1]

Problem 2: The product appears to be decomposing or "streaking" on the silica gel column.

Possible Cause: The slightly acidic nature of standard silica gel can cause the hydrolysis of the pinacol boronic ester to the more polar boronic acid, which then interacts strongly with the silica, leading to tailing and potential decomposition.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, slurry the silica gel in the eluent and add a small amount of a neutral or slightly basic additive like triethylamine (1-2% v/v). This will neutralize the acidic sites on the silica.

  • Use Neutral Alumina: As an alternative to silica gel, neutral alumina is less acidic and can prevent the degradation of acid-sensitive compounds.

  • Boric Acid-Impregnated Silica Gel: This can help to stabilize the boronic ester on the column.[1]

Problem 3: Low recovery of the product after column chromatography.

Possible Cause: The product may be irreversibly adsorbing to the stationary phase.

Solutions:

  • Choose a Less Polar Eluent System: If the product is eluting very slowly, it may be adsorbing too strongly. Try a more polar solvent system to decrease retention.

  • Flush the Column: After the initial elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.

  • Alternative Purification Methods: If column chromatography consistently gives low yields, consider recrystallization or trituration.

Experimental Protocols

Column Chromatography Purification

This protocol is a general starting point and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Column:

  • Select a column of appropriate size based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexane).
  • Collect fractions and monitor their composition by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. A common recrystallization solvent for similar compounds is heptane or a mixture of ethyl acetate and hexane.

2. Procedure:

  • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature.
  • Further cool the solution in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Quantitative Data

The yield and purity of the final product can vary significantly depending on the success of the preceding coupling reaction and the chosen purification method. The following table provides a general expectation for purification outcomes.

Purification MethodTypical Yield Range (%)Typical Purity Range (%)Notes
Column Chromatography 60 - 90> 98Yield can be affected by product adsorption to the stationary phase.
Recrystallization 50 - 85> 99Yield is dependent on the solubility of the compound in the chosen solvent. May require multiple crops.

Visualizations

General Purification Workflow

General Purification Workflow crude Crude Product (from reaction work-up) column Column Chromatography (Silica Gel or Alumina) crude->column recrystal Recrystallization crude->recrystal pure Pure Product column->pure impurities Impurities column->impurities recrystal->pure recrystal->impurities

Caption: A diagram illustrating the general workflow for the purification of chemical compounds.

Troubleshooting Logic for Column Chromatography

Troubleshooting Column Chromatography start Poor Separation or Low Yield check_polarity Adjust Eluent Polarity start->check_polarity Similar Rf values change_stationary Change Stationary Phase (e.g., Alumina) start->change_stationary Persistent Issues deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) start->deactivate_silica Streaking/ Decomposition try_recrystal Consider Recrystallization check_polarity->try_recrystal If ineffective change_stationary->try_recrystal If ineffective deactivate_silica->try_recrystal If ineffective

Caption: A flowchart for troubleshooting common issues in column chromatography.

References

improving yield in reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound?

A1: The most prevalent application is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing for the synthesis of 5-aryl-1H-indoles, which are important scaffolds in medicinal chemistry and materials science.[1][3]

Q2: What are the key factors influencing the yield of Suzuki-Miyaura reactions with this compound?

A2: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The stability of the boronic acid pinacol ester is also crucial, as it can undergo hydrolysis or protodeboronation under certain conditions.[4][5]

Q3: Is protection of the indole nitrogen necessary for successful coupling reactions?

A3: While N-H unprotected indoles can be used in Suzuki-Miyaura couplings, N-protection (e.g., with Boc or Tos groups) can sometimes lead to higher yields, particularly when using arylpinacolboronate esters.[6][7] However, for couplings of indole bromides with arylboronic acids, protection of the indole nitrogen may not be necessary and can still result in high yields.[6][7]

Q4: What are the common side reactions to be aware of?

A4: The primary side reactions include:

  • Protodeboronation: Cleavage of the carbon-boron bond by a proton source (like water or alcohols), replacing the boronic ester with a hydrogen atom. This is a common cause of reduced yield.

  • Homocoupling: The coupling of two molecules of the boronic acid pinacol ester to form a 5,5'-bi-indole dimer.[1]

  • Hydrolysis: The pinacol ester can hydrolyze to the corresponding boronic acid, which may have different solubility and reactivity.

Troubleshooting Guide

Issue 1: Low or No Yield

Q: I am not getting any product, or the yield is very low. What are the possible causes and solutions?

A: Low or no yield in a Suzuki-Miyaura reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting cluster_start Initial Observation cluster_analysis Potential Causes & Checks cluster_solutions Corrective Actions start Low or No Yield reagents Reagent Quality/Activity start->reagents Is starting material consumed? conditions Reaction Conditions start->conditions Is the reaction sluggish? catalyst Catalyst Deactivation start->catalyst Is there palladium black formation? check_reagents Verify Reagent Quality: - Check boronic ester for degradation (hydrolysis). - Use fresh, high-purity reagents. - Ensure solvent is anhydrous and degassed. reagents->check_reagents optimize_conditions Optimize Reaction Conditions: - Screen different bases (e.g., K3PO4, Cs2CO3). - Vary solvent system (e.g., dioxane/water, THF/water). - Adjust temperature. conditions->optimize_conditions catalyst_ligand Address Catalyst Issues: - Use a different palladium precatalyst (e.g., Pd(PPh3)4, XPhos Pd G4). - Screen different phosphine ligands. - Ensure anaerobic conditions to prevent catalyst oxidation. catalyst->catalyst_ligand

Caption: Troubleshooting logic for low or no reaction yield.

Detailed Solutions:

  • Reagent Integrity:

    • Boronic Ester Stability: this compound can hydrolyze to its corresponding boronic acid. It is advisable to check the purity of the starting material by NMR if it has been stored for a long time.

    • Solvent Quality: Ensure solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.

  • Reaction Conditions:

    • Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[8] For instance, K₃PO₄ is often effective in anhydrous couplings with the addition of a small amount of water.[5]

    • Solvent: A mixture of an organic solvent and water is often employed. Common solvent systems include dioxane/water, THF/water, and DMF/water.[4][8][9] The ratio of the organic solvent to water can influence the solubility of the reagents and the reaction outcome.

    • Temperature: While some Suzuki couplings can proceed at room temperature, others require heating.[1][8] If the reaction is sluggish, increasing the temperature may improve the rate. However, higher temperatures can also promote side reactions like protodeboronation.[4]

  • Catalyst and Ligand:

    • Catalyst Choice: A variety of palladium catalysts can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, and more advanced Buchwald-Hartwig precatalysts (e.g., XPhos Pd G4).[10][11] If one catalyst is ineffective, screening others is recommended.

    • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky ligands like XPhos can be effective, especially for challenging couplings.[4][10]

    • Catalyst Loading: Typically, a catalyst loading of 1-5 mol% is used.[1][12] While higher loadings can increase the reaction rate, they also increase cost and the potential for side reactions.

Issue 2: Presence of Side Products

Q: My reaction is producing significant amounts of side products, such as the homocoupled dimer of the indole boronic ester or the protodeboronated indole. How can I minimize these?

A: The formation of side products is a common issue that can be addressed by modifying the reaction conditions.

Workflow for Minimizing Side Products

SideProductsTroubleshooting cluster_start Initial Observation cluster_analysis Potential Causes cluster_solutions Corrective Actions start Side Products Observed (Homocoupling, Protodeboronation) homocoupling Homocoupling start->homocoupling protodeboronation Protodeboronation start->protodeboronation homocoupling_sol Minimize Homocoupling: - Use a less reactive catalyst. - Lower the reaction temperature. - Ensure strict anaerobic conditions. homocoupling->homocoupling_sol protodeboronation_sol Minimize Protodeboronation: - Use anhydrous conditions if possible. - Choose a non-protic solvent. - Use a milder base. protodeboronation->protodeboronation_sol

Caption: Troubleshooting logic for minimizing side products.

Detailed Solutions:

  • Minimizing Homocoupling:

    • This side reaction is often promoted by the presence of oxygen. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) is crucial.

    • Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]

  • Minimizing Protodeboronation:

    • This is often caused by the presence of excess water or other protic species. While some water is often necessary for the Suzuki-Miyaura reaction, using a minimal amount or switching to anhydrous conditions with a suitable base (e.g., KF) may be beneficial.[13]

    • The choice of base can also influence the extent of protodeboronation. Stronger bases may promote this side reaction.

    • Running the reaction at a lower temperature can also help to minimize protodeboronation.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield

ParameterVariationEffect on YieldRationale & Reference
Catalyst Pd(PPh₃)₄ vs. Buchwald Precatalysts (e.g., XPhos based)Buchwald precatalysts often give higher yields, especially for challenging substrates.Bulky, electron-rich ligands on Buchwald precatalysts can accelerate oxidative addition and reductive elimination steps.[4][10]
Base K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃The optimal base is substrate-dependent. Cs₂CO₃ is often effective for challenging couplings. K₃PO₄ can be used in anhydrous conditions.The base activates the boronic ester for transmetalation. Its strength and solubility are key factors.[5][8]
Solvent Dioxane/H₂O vs. THF/H₂O vs. DMFDioxane/water is a common and effective solvent system. The choice can affect reagent solubility and reaction rate.The solvent system must solubilize both the organic and inorganic reagents to facilitate the reaction.[4][8]
Temperature Room Temperature vs. 60°C vs. 100°CIncreasing temperature generally increases the reaction rate but can also promote side reactions.Higher temperatures provide the necessary activation energy but can lead to catalyst decomposition or increased side product formation.[4][8]
N-Protection Unprotected vs. Boc-protected vs. Tos-protectedYields can be higher with N-protection, especially when using pinacol esters.The protecting group can influence the electronics of the indole ring and its interaction with the catalyst.[6][7]

Experimental Protocols

Detailed Protocol for a Typical Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (aryl bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram

SuzukiWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add solid reagents to a flame-dried Schlenk flask. purge 2. Purge the flask with inert gas (3x). setup->purge add_solvent 3. Add degassed solvents via syringe. purge->add_solvent heat 4. Heat the reaction mixture with stirring (e.g., 80-100°C). add_solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and dilute with ethyl acetate. monitor->cool wash 7. Wash with water and brine. cool->wash dry 8. Dry the organic layer over Na2SO4 and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indole.

References

catalyst selection for difficult Suzuki coupling with 5-Indoleboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Indoleboronic acid pinacol ester in challenging Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Question: My Suzuki coupling reaction with 5-indoleboronic acid pinacol ester is resulting in low to no yield. What are the primary factors I should investigate?

Answer:

When encountering low yields, a systematic review of your reaction parameters is crucial. Start with these key areas:

  • Catalyst System Integrity:

    • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands have not degraded. Palladium(0) species are sensitive to air and moisture. Using air-stable pre-catalysts, such as palladacycles (e.g., SPhos Pd G2), can often improve consistency and yield.[1][2]

    • Ligand Selection: The choice of ligand is critical. For electron-rich indoles, bulky, electron-donating monophosphine ligands like SPhos (Sphos) and XPhos (XPhos) have demonstrated superior performance over traditional ligands like P(t-Bu)₃.[1]

  • Reaction Atmosphere:

    • Oxygen Contamination: The catalytic cycle requires a Pd(0) species, which is readily oxidized to inactive Pd(II) in the presence of oxygen. This also promotes undesirable homocoupling of the boronic ester.[2] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.[2][3]

  • Reagent & Solvent Quality:

    • Base Selection & Strength: A common base for this coupling is potassium phosphate (K₃PO₄).[1][4][5] However, if side reactions are observed, switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[2] Ensure the base is finely powdered and dry.

    • Solvent Purity: Use anhydrous solvents. Water is a proton source that can lead to protodeboronation, a major side reaction.[2] While many Suzuki protocols use aqueous mixtures (e.g., Dioxane/H₂O), for difficult substrates, starting with anhydrous conditions can be a key troubleshooting step.[2]

Question: I am observing significant protodeboronation of my 5-indoleboronic acid pinacol ester. How can this be minimized?

Answer:

Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common challenge, particularly with electron-rich heterocycles like indole.[2] Here are strategies to mitigate it:

  • Use Milder Bases: Strong bases can accelerate the rate of protodeboronation.[2] Switching from K₃PO₄ to weaker inorganic bases such as K₂CO₃ or KF is a primary strategy.[2]

  • Implement Anhydrous Conditions: Since water is the primary proton source for this side reaction, running the reaction under strictly anhydrous conditions can significantly reduce its occurrence.[2]

  • Modify the Boron Reagent: While you are already using a pinacol ester, which is more stable than the corresponding boronic acid, further stabilization is possible.[2][6] Converting the boronic acid to a potassium trifluoroborate salt (BF₃K) or a diethanolamine adduct can increase stability and reduce degradation during the reaction.[2]

Question: My primary side-product is the homocoupling of the 5-indoleboronic acid pinacol ester. What is the cause and how can I prevent it?

Answer:

Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate the oxidative coupling of two boronic ester molecules.

  • Rigorous Degassing: This is the most effective solution. Ensure that all solvents (including any water used in a biphasic system) and the reaction vessel are meticulously degassed.[2] Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire reaction setup and duration.[3]

  • Controlled Reagent Addition: Adding the aryl halide in slight excess relative to the boronic ester can sometimes disfavor homocoupling.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is recommended for coupling with 5-indoleboronic acid pinacol ester?

A1: Palladium catalysts paired with bulky biarylphosphine ligands are highly effective. Specifically, pre-catalysts like SPhos Pd G2 and XPhos Pd G2 have shown high conversion and yields in model reactions involving indole boronic acids.[1] These pre-catalysts are often more stable and convenient to handle than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a separate ligand.[1]

Q2: Should I use 5-indoleboronic acid or its pinacol ester?

A2: For difficult couplings, the pinacol ester is generally preferred. Boronic acids can be prone to oxidation, polymerization, and protodeboronation.[7] Pinacol esters offer enhanced stability, which can lead to more reliable and reproducible results, even though the transmetalation step may be slower compared to the free boronic acid.[2][8][9]

Q3: What is the optimal base and solvent combination?

A3: A common and effective starting point is K₃PO₄ as the base in a Dioxane/Water (e.g., 5:1) solvent system.[1][5] However, the optimal choice is substrate-dependent. If you face issues with protodeboronation, consider switching to a weaker base like K₂CO₃ or moving to an anhydrous solvent system like THF or DMF.[2][10]

Q4: Can nickel catalysts be used for this transformation?

A4: Yes, nickel catalysts are a viable and more economical alternative to palladium.[1] They have shown promise in the coupling of various heterocycles, including indoles, and can be particularly effective for coupling with less reactive aryl chlorides.[1][11]

Data Presentation

Table 1: Comparison of Palladium Catalyst Performance

This table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, serving as a model for difficult heteroaryl couplings.[1]

Palladium SourceLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2 XPhos8769
SPhos Pd G2 SPhos97 80

Data sourced from a study on the cross-coupling of unprotected, nitrogen-rich heterocycles.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with SPhos Pd G2

This protocol is a representative procedure for the palladium-catalyzed coupling of an aryl halide with 5-indoleboronic acid pinacol ester.

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5-indoleboronic acid pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the SPhos Pd G2 pre-catalyst (1-3 mol%).

  • Solvent Addition: Add degassed solvents, typically a mixture of dioxane and water (e.g., 5:1 v/v), via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[2]

Protocol 2: Preparation of a Stabilized Diethanolamine Adduct

If protodeboronation is a persistent issue, converting the boronic acid/ester to a more stable adduct can be beneficial.[2][12]

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).[2]

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.[2][12]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable crystalline solid can be used directly in the Suzuki coupling protocol.[2]

Visualizations

Suzuki_Cycle cluster_base Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (L)₂ Pd0->ArPdX Oxidative Addition Product Ar-R ArPdR Ar-Pd(II)-R (L)₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Reactants Ar-X + R-B(OR)₂ Base Base Borate R-B(OR)₂(Base)⁻ Troubleshooting_Workflow Start Low / No Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckAtmosphere Check Reaction Atmosphere Start->CheckAtmosphere CheckReagents Check Reagents & Solvents Start->CheckReagents SideReaction Side Reaction Observed? Start->SideReaction ActiveCatalyst Use fresh / pre-catalyst (e.g., SPhos Pd G2) CheckCatalyst->ActiveCatalyst LigandChoice Use bulky ligand (SPhos, XPhos) CheckCatalyst->LigandChoice Degas Rigorously degas solvents (Freeze-Pump-Thaw) CheckAtmosphere->Degas Inert Maintain positive inert gas pressure CheckAtmosphere->Inert Base Switch to milder base (K₂CO₃, KF) CheckReagents->Base Anhydrous Use anhydrous solvents CheckReagents->Anhydrous Protodeboronation Protodeboronation SideReaction->Protodeboronation Yes Homocoupling Homocoupling SideReaction->Homocoupling Yes Protodeboronation->Base Protodeboronation->Anhydrous Homocoupling->Degas

References

solubility issues of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, focusing on solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a pinacol boronic ester, is generally a crystalline solid. Like many other boronic esters, it is expected to be soluble in a range of common organic solvents and insoluble in water. Its solubility is attributed to the non-polar nature of the pinacol group and the aromatic indole core.

Q2: In which organic solvents is this compound typically used?

A2: This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Common solvents for these reactions include:

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Often, these reactions are performed in a mixture of an organic solvent and an aqueous base.

Q3: Is this compound stable in solution?

A3: While generally more stable than their corresponding boronic acids, pinacol boronic esters can be susceptible to hydrolysis, especially in the presence of water and acid or base, which can lead to the formation of the less soluble boronic acid. For prolonged storage, it is recommended to keep the compound in a solid, dry state under an inert atmosphere. Solutions should ideally be prepared fresh for each use.

Solubility Data

SolventQualitative SolubilityExpected Behavior
Polar Aprotic Solvents
N,N-Dimethylformamide (DMF)Likely SolubleThe polar nature should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Likely SolubleOften a good solvent for a wide range of organic compounds.
Acetonitrile (MeCN)Likely SolubleA common solvent for organic reactions.
Tetrahydrofuran (THF)Likely SolubleWidely used in reactions with boronic esters.
1,4-DioxaneLikely SolubleA common solvent for Suzuki-Miyaura coupling.
Non-Polar Solvents
TolueneLikely SolubleSuitable for reactions requiring higher temperatures.
Dichloromethane (DCM)Likely SolubleA good solvent for many organic compounds.
Chloroform (CHCl₃)Likely SolubleSimilar boronic esters show high solubility.
Hexanes/HeptaneSparingly Soluble to InsolubleOften used as an anti-solvent for precipitation/crystallization.
Polar Protic Solvents
Methanol (MeOH)Likely SolubleCan be used, but be mindful of potential transesterification or hydrolysis.
Ethanol (EtOH)Likely SolubleSimilar to methanol, with potential for side reactions.
WaterInsolubleGenerally, boronic esters have very low solubility in water.

Troubleshooting Guide for Solubility Issues

Problem: The compound is not dissolving in the chosen solvent at room temperature.

Caption: A logical workflow for troubleshooting solubility issues.

Q4: I'm still having trouble dissolving the compound, even with heating. What else can I do?

A4: If gentle heating in an appropriate solvent is ineffective, consider the following:

  • Sonication: Placing the sample in an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Solvent Mixtures: Sometimes, a mixture of solvents can have better solvating properties than a single solvent. For example, a small amount of a more polar solvent like DMF or THF can be added to a less polar solvent like toluene.

  • Purity of the Compound: Impurities can significantly impact solubility. Ensure your starting material is of high purity. If necessary, purify the compound by recrystallization or column chromatography.

Q5: My compound dissolved initially but then a precipitate formed. What could be the cause?

A5: This is often indicative of the hydrolysis of the pinacol boronic ester to the corresponding boronic acid, which is typically less soluble.

  • Ensure Anhydrous Conditions: Use dry solvents and perform your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Avoid Protic Solvents if Possible: If your reaction chemistry allows, prefer aprotic solvents to minimize the risk of hydrolysis or transesterification.

Experimental Protocols

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., THF, Toluene, DMF)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after equilibration.

  • Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stir bar. Allow the mixture to equilibrate for 24-48 hours.

  • Sample Collection: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a suitable analytical technique (e.g., HPLC-UV or UV-Vis).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of the compound in the sample solution using the calibration curve. This concentration represents the solubility at that temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal vial A->B C Agitate at constant temperature for 24-48h B->C D Allow solid to settle C->D E Filter supernatant D->E G Analyze standards and sample (HPLC/UV-Vis) E->G F Prepare standard solutions F->G H Generate calibration curve G->H I Determine concentration (Solubility) H->I

Caption: Experimental workflow for determining solubility.

stability of 5-Indoleboronic acid pinacol ester under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Indoleboronic acid pinacol ester under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Indoleboronic acid pinacol ester?

A1: The two main degradation pathways for 5-Indoleboronic acid pinacol ester are hydrolysis and protodeboronation.

  • Hydrolysis: This is the cleavage of the pinacol ester by water to form 5-indoleboronic acid and pinacol. This reaction can be catalyzed by both acidic and basic conditions. While pinacol esters are generally more stable than their corresponding boronic acids, they are still susceptible to hydrolysis, especially under aqueous conditions.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of indole. This undesired side reaction is often observed in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, and can be promoted by factors like high temperatures, the presence of strong bases, and aqueous media.[3]

Q2: How stable is 5-Indoleboronic acid pinacol ester to storage?

A2: For long-term storage, it is recommended to keep 5-Indoleboronic acid pinacol ester in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often suggested) to minimize degradation from moisture and air.[4] For short periods, storage at room temperature is acceptable if the compound is protected from moisture.[4]

Q3: Can 5-Indoleboronic acid pinacol ester be used directly in Suzuki-Miyaura coupling reactions?

A3: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings.[4][5] They are generally more stable and easier to handle than the corresponding boronic acids.[4] The pinacol ester is typically hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle.[4] However, the rate of this hydrolysis and the overall stability of the ester under the specific reaction conditions can affect the reaction yield and the formation of byproducts.[4]

Q4: What is the expected stability of 5-Indoleboronic acid pinacol ester in common organic solvents?

A4: The stability in organic solvents is highly dependent on the absence of water.

  • Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF): Generally stable if the solvents are anhydrous. The presence of residual water can lead to hydrolysis.[4]

  • Protic solvents (e.g., Methanol, Ethanol): More susceptible to transesterification or hydrolysis, especially with catalytic amounts of acid or base.[4]

Q5: Are there any side reactions specific to the indole moiety that I should be aware of?

A5: Yes, the N-H group of the indole ring can participate in side reactions. Under basic conditions, the indole nitrogen can be deprotonated, which may affect the catalytic cycle of cross-coupling reactions.[6] Additionally, the indole nitrogen can act as a ligand for the metal catalyst, potentially leading to catalyst inhibition or undesired C-H activation at other positions of the indole ring.[7][8] In some cases, N-arylation or N-alkylation can occur, depending on the reaction partners and conditions.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Degradation of 5-Indoleboronic acid pinacol ester 1. Check the quality of the starting material: Ensure the ester has been stored properly. Consider purifying it by recrystallization if necessary. 2. Use anhydrous conditions: Dry solvents and reagents thoroughly to minimize hydrolysis and protodeboronation.[9] 3. Optimize the base: Use a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) instead of strong hydroxide bases (e.g., NaOH, KOH) to reduce the rate of protodeboronation.[9]
Inefficient in situ hydrolysis to the boronic acid 1. Add a controlled amount of water: While anhydrous conditions are generally preferred to minimize side reactions, a small amount of water is often necessary to facilitate the hydrolysis of the pinacol ester to the active boronic acid.[10] The optimal amount should be determined empirically. 2. Increase reaction time: The hydrolysis and subsequent coupling may be slow. Monitor the reaction over a longer period.
Catalyst deactivation or inhibition 1. Degas the reaction mixture: Oxygen can lead to the oxidative degradation of the palladium catalyst.[5] 2. Choose an appropriate ligand: The indole N-H can interact with the palladium center. Using bulky, electron-rich ligands can sometimes mitigate this issue.[7][8] 3. Consider N-protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, Tosyl) can prevent coordination to the catalyst and improve yields, although this adds extra steps to the synthesis.[7]
Issue 2: Significant Protodeboronation (Formation of Indole)
Possible Cause Troubleshooting Steps
Harsh reaction conditions 1. Lower the reaction temperature: High temperatures can accelerate protodeboronation.[9] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a milder base: As mentioned, strong bases promote protodeboronation.[9]
Presence of a proton source 1. Minimize water content: Use anhydrous solvents and reagents.[9] 2. Avoid protic solvents: If possible, use aprotic solvents.
Slow catalytic cycle 1. Optimize the catalyst system: A more active catalyst can increase the rate of the desired coupling relative to the rate of protodeboronation.[9] Experiment with different palladium sources and ligands.

Stability Under Various Conditions

The following tables provide a qualitative summary of the expected stability of 5-Indoleboronic acid pinacol ester under different reaction conditions based on general principles for aryl boronic acid pinacol esters.

Table 1: Qualitative Hydrolytic Stability at Different pH Conditions

pH RangeConditionExpected StabilityNotes
< 4AcidicLowAcid-catalyzed hydrolysis is a known degradation pathway.[4]
4 - 6Weakly AcidicModerateHydrolysis can still occur, but at a slower rate than under strongly acidic or basic conditions.
7NeutralModerate to HighRelatively stable, but hydrolysis can be initiated by the presence of water over time.
8 - 10Weakly BasicModerateBase-catalyzed hydrolysis occurs and is a key step for the in situ generation of the boronic acid in Suzuki couplings.[4]
> 10Strongly BasicLowRapid hydrolysis is expected.[4]

Table 2: Qualitative Stability at Different Temperatures

Temperature RangeConditionExpected StabilityNotes
< 0 °CSub-zeroHighRecommended for long-term storage to minimize degradation.[4]
0 - 25 °CRoom TemperatureModerateStable for short periods if protected from moisture and air.[4]
25 - 80 °CModerate HeatingModerate to LowIncreased temperature can accelerate hydrolysis and other degradation pathways, especially in the presence of reagents.[4]
> 80 °CHigh HeatingLowSignificant degradation is likely, particularly over extended periods.[4]

Table 3: Qualitative Stability with Different Reagent Types

Reagent TypeExamplesExpected StabilityNotes
Weak BasesK₂CO₃, Cs₂CO₃, K₃PO₄Moderate to LowThese bases promote the necessary hydrolysis for cross-coupling reactions. The ester is consumed as part of the reaction mechanism.[9]
Strong BasesNaOH, KOH, NaOtBuLowRapid hydrolysis is expected.[9]
Weak AcidsAcetic AcidModerateCan catalyze hydrolysis.
Strong AcidsHCl, H₂SO₄LowRapid hydrolysis is expected.[4]
Oxidizing AgentsH₂O₂, O₂Low to ModerateBoronic acids and their esters can be susceptible to oxidation.
Reducing AgentsNaBH₄, H₂/PdGenerally HighThe boronic ester functionality is typically stable to many reducing conditions.

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation of the hydrolysis of 5-Indoleboronic acid pinacol ester to 5-indoleboronic acid.

Materials:

  • 5-Indoleboronic acid pinacol ester

  • Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)

  • D₂O or a D₂O-based buffer of the desired pD

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Indoleboronic acid pinacol ester in a deuterated aprotic solvent where it is stable.

  • In a standard NMR tube, add a known volume of the stock solution.

  • Add a specific volume of D₂O or a D₂O-based buffer of the desired pD.

  • NMR Acquisition: Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).

    • Key signals to monitor:

      • 5-Indoleboronic acid pinacol ester: The singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring.

      • Pinacol (hydrolysis product): A new singlet for the 12 protons of the methyl groups of free pinacol will appear.

      • Aromatic protons: Changes in the chemical shifts of the indole ring protons can also be monitored.

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals to monitor the disappearance of the starting material signal and the appearance of the pinacol signal.

  • Data Analysis: Integrate the relevant signals at each time point to determine the percentage of hydrolysis over time.

Protocol 2: Assessing Stability by Reverse-Phase HPLC

This protocol is designed to assess the purity of 5-Indoleboronic acid pinacol ester and monitor its degradation, while minimizing on-column hydrolysis.[11][12][13]

Materials:

  • 5-Indoleboronic acid pinacol ester

  • HPLC-grade aprotic solvent (e.g., acetonitrile, THF)

  • HPLC-grade water

  • Mobile phase buffer (if necessary, avoid acidic modifiers)

  • C18 reverse-phase HPLC column (preferably one with low silanol activity)[13]

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of 5-Indoleboronic acid pinacol ester in an anhydrous aprotic solvent (e.g., acetonitrile) to prevent hydrolysis before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile). Avoid acidic modifiers like formic acid or TFA in the mobile phase, as they can promote on-column hydrolysis.[11] If necessary for peak shape, use a very low concentration.

    • Gradient: Develop a gradient method that separates the pinacol ester from the more polar boronic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain at a consistent temperature, e.g., 25°C.

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

  • Analysis: Inject the sample and monitor for the appearance of the earlier-eluting 5-indoleboronic acid peak. The stability of the sample in the prepared solution can also be assessed by injecting it at different time points after preparation.

Visualizations

Hydrolysis_Pathway Indole_Bpin 5-Indoleboronic acid pinacol ester Indole_BA 5-Indoleboronic acid Indole_Bpin->Indole_BA + H₂O (Acid or Base catalyst) Pinacol Pinacol Protodeboronation_Pathway Indole_Bpin 5-Indoleboronic acid pinacol ester Indole Indole Indole_Bpin->Indole [H⁺] (e.g., from H₂O) Boron_species Boron byproducts Experimental_Workflow_HPLC start Start prep_sample Prepare sample in anhydrous aprotic solvent start->prep_sample inject_hplc Inject into RP-HPLC prep_sample->inject_hplc run_gradient Run gradient elution (avoid acidic modifiers) inject_hplc->run_gradient detect_uv Detect peaks by UV run_gradient->detect_uv analyze_data Analyze chromatogram for parent and hydrolyzed product detect_uv->analyze_data end End analyze_data->end

References

Technical Support Center: Troubleshooting Byproducts in Reactions of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in their synthetic endeavors, the formation of undesired byproducts can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify, mitigate, and understand the formation of common impurities in reactions such as the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most frequently observed byproducts are the result of three main side reactions:

  • Homocoupling: The formation of a symmetrical 5,5'-biindole dimer from the coupling of two molecules of the indole boronic ester. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.

  • Protodeboronation: The replacement of the boronic ester group with a hydrogen atom, resulting in the formation of indole. This is a common issue with heteroaromatic boronic acids, especially under basic aqueous conditions.

  • N-H Related Side Reactions: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to N-arylation or other undesired reactions.

Q2: How can I minimize the formation of the homocoupled 5,5'-biindole byproduct?

A2: To suppress homocoupling, it is crucial to minimize the presence of oxygen in your reaction. This can be achieved by:

  • Thoroughly degassing your solvents and reagents.

  • Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Using a Pd(0) catalyst source directly or ensuring efficient in situ reduction of a Pd(II) precatalyst.

Q3: What conditions favor protodeboronation, and how can I avoid it?

A3: Protodeboronation is often accelerated by high temperatures and strongly basic, aqueous conditions. To mitigate this side reaction:

  • Use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.

  • Consider running the reaction at a lower temperature for a longer period.

  • Using the pinacol ester form of the boronic acid, which you are already starting with, provides greater stability against protodeboronation compared to the free boronic acid.

Q4: Can the N-H group on the indole ring cause problems?

A4: Yes, the acidic N-H proton can interfere with the catalytic cycle. While many protocols are successful with the unprotected indole, if you are experiencing low yields or complex byproduct mixtures, consider protecting the indole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This will add extra steps for protection and deprotection to your synthesis.

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide is designed to help you identify common byproducts based on analytical data and provides strategies to minimize their formation.

Problem 1: A significant peak corresponding to a mass of 232.29 m/z is observed in the mass spectrum of my crude product.

This mass corresponds to the homocoupled byproduct, 5,5'-biindole.

Troubleshooting Steps Rationale Expected Outcome
1. Improve Degassing: Oxygen can promote the oxidative homocoupling of boronic esters.Reduction in the intensity of the 5,5'-biindole peak in subsequent reactions.
2. Use a Pd(0) Catalyst: Pd(II) precatalysts can directly mediate homocoupling before entering the catalytic cycle.Lower formation of the homocoupled product.
3. Lower Reaction Temperature: At lower temperatures, the rate of homocoupling may be reduced more significantly than the desired cross-coupling.Improved ratio of desired product to homocoupling byproduct.
Problem 2: My NMR and MS data show the presence of indole (MW: 117.15 g/mol ).

This indicates that protodeboronation is a competing reaction pathway.

Troubleshooting Steps Rationale Expected Outcome
1. Use a Milder Base: Strong bases can accelerate the cleavage of the C-B bond.Decreased formation of indole.
2. Reduce Water Content: Water is the proton source for protodeboronation.Lower incidence of the protodeboronation side reaction.
3. Lower Reaction Temperature: High temperatures can promote protodeboronation.Improved yield of the desired cross-coupled product.
Problem 3: My reaction is sluggish, and I observe a complex mixture of byproducts.

This could be due to interference from the indole N-H proton or C-H activation at other positions of the indole ring.

Troubleshooting Steps Rationale Expected Outcome
1. N-Protection: Protecting the indole nitrogen can prevent its interference in the catalytic cycle.Cleaner reaction profile with a higher yield of the desired product.
2. Ligand Screening: The choice of ligand can influence the selectivity of the catalyst and minimize side reactions like C-H activation.Identification of a ligand that favors the desired C-C bond formation.
3. Optimize Base and Solvent: The reaction environment can significantly impact the reactivity and selectivity.Improved reaction efficiency and reduced byproduct formation.

Data Presentation: Byproduct Formation Under Various Conditions

The following table summarizes hypothetical quantitative data on the impact of different bases on the product distribution in a Suzuki-Miyaura coupling between this compound and bromobenzene.

Base Desired Product Yield (%) Homocoupling Byproduct (%) Protodeboronation Byproduct (%)
K₃PO₄85510
K₂CO₃78814
Cs₂CO₃82612
NaOtBu451540

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Byproduct_Troubleshooting_Workflow start Reaction Analysis (LC-MS, NMR) byproduct_check Byproduct Detected? start->byproduct_check homocoupling Homocoupling Byproduct (e.g., 5,5'-biindole) byproduct_check->homocoupling Yes protodeboronation Protodeboronation Byproduct (e.g., Indole) byproduct_check->protodeboronation Yes complex_mixture Complex Mixture/ Low Yield byproduct_check->complex_mixture Yes end_node Reaction Optimized byproduct_check->end_node No solution_homocoupling Improve Degassing Use Pd(0) Catalyst Lower Temperature homocoupling->solution_homocoupling solution_protodeboronation Use Milder Base Reduce Water Content Lower Temperature protodeboronation->solution_protodeboronation solution_complex N-Protection Strategy Ligand Screening Optimize Base/Solvent complex_mixture->solution_complex solution_homocoupling->end_node solution_protodeboronation->end_node solution_complex->end_node

Caption: Troubleshooting workflow for identifying and mitigating common byproducts.

Validation & Comparative

A Comparative Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and Other Indole Boronic Acids for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, with indole derivatives being integral to a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds to the indole core. This guide provides an objective comparison of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (also known as indole-5-boronic acid pinacol ester) with other common indole boronic acids and their derivatives. The information presented herein, supported by experimental data from the literature, will aid researchers in selecting the optimal reagents for their synthetic needs.

Stability and Handling: A Key Differentiator

Boronic acids, while highly reactive in cross-coupling reactions, are often susceptible to degradation through pathways such as protodeboronation, oxidation, and the formation of trimeric boroxines, especially when dealing with electron-rich heteroaromatic systems like indole.[1][2] The stability of indole boronic acids can be a critical factor, particularly for those substituted at the 2- and 3-positions.

This compound and other pinacol esters offer a significant advantage in terms of stability. The pinacol protecting group shields the boronic acid moiety, rendering the compound less prone to decomposition during storage and handling. This increased stability often translates to more consistent reaction outcomes and a longer shelf-life. While free boronic acids may require fresh preparation or stringent storage conditions, their pinacol esters are generally more robust.[3][4]

However, it is important to note that pinacol esters can undergo hydrolysis back to the corresponding boronic acid, a process that can be catalyzed by acidic or basic conditions.[2][5] While this in situ hydrolysis is often a necessary step for the subsequent transmetalation in the Suzuki-Miyaura catalytic cycle, uncontrolled hydrolysis can be a drawback.[2] More stable alternatives, such as MIDA (N-methyliminodiacetic acid) boronates, have been developed to offer slow, controlled release of the boronic acid under specific reaction conditions.[3]

Table 1: Qualitative Stability Comparison of Indole Boron Reagents

Reagent TypeGeneral StabilityHandling Considerations
Indole Boronic AcidsLowerProne to protodeboronation and oxidation. May require storage under inert atmosphere and at low temperatures.[1]
Indole Boronic Acid Pinacol Esters Higher Generally more stable to air and moisture than free boronic acids.[4]
Indole MIDA BoronatesHighestAir-stable solids with a long shelf-life; require specific conditions for slow release of the boronic acid.[3]

Reactivity in Suzuki-Miyaura Cross-Coupling

The choice between an indole boronic acid and its pinacol ester derivative often involves a trade-off between stability and reactivity.

Indole Boronic Acids: In many cases, free boronic acids are more reactive and can undergo transmetalation more readily than their pinacol ester counterparts. This can lead to shorter reaction times and milder reaction conditions. For instance, in couplings involving indoles, arylboronic acids have been shown to be more reactive than arylpinacolboronate esters.[6]

This compound: The pinacol ester is generally less reactive than the corresponding free boronic acid.[6] This can necessitate longer reaction times, higher temperatures, or more activated catalyst systems to achieve comparable yields. However, the outcome of the reaction is also highly dependent on other factors such as the choice of catalyst, ligand, base, and the nature of the coupling partner. In some instances, particularly with protected indole substrates, the pinacol ester can provide higher yields.[6]

Table 2: Performance in Suzuki-Miyaura Coupling of 5-Substituted Indole Boron Reagents with 3-Chloroindazole

Boron ReagentCatalyst SystemConversion (%)Yield (%)Reference
5-Indole boronic acidPd₂(dba)₃ / XPhos7556[7]
5-Indole boronic acidPd₂(dba)₃ / SPhos7152[7]
5-Indole boronic acidXPhos Pd G28769[7]
5-Indole boronic acidSPhos Pd G29780[7]

Note: The data in Table 2 is for the free boronic acid. While direct comparative data for the pinacol ester under identical conditions was not found, the general trend suggests that the pinacol ester may require more forcing conditions to achieve similar yields.

The Role of Protecting Groups

For Suzuki-Miyaura reactions involving indole substrates, the use of an N-protecting group (e.g., Boc or Tos) on the indole nitrogen can significantly impact the reaction outcome. When indolylboronic acids are coupled with phenyl bromides, the absence of a protecting group can lead to higher yields. Conversely, when using the less reactive arylpinacolboronate esters, protection of the indole nitrogen, particularly with a tosyl group, has been shown to result in higher yields.[6] Unprotected heterocycles, when coupled with pinacol esters, may only provide trace amounts of the desired product.[6]

Experimental Protocols

Below are representative experimental protocols for assessing the stability of indole boronic acid derivatives and for performing a comparative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Assessment of Hydrolytic Stability by HPLC

Objective: To quantify the rate of hydrolysis of an indole boronic acid pinacol ester to its corresponding boronic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column.

Procedure:

  • Prepare a stock solution of the indole boronic acid pinacol ester in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 9).

  • Initiate the stability study by diluting an aliquot of the stock solution into each of the buffered solutions to a final concentration suitable for HPLC analysis.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), inject an aliquot of each solution onto the HPLC system.

  • The mobile phase can be a gradient of acetonitrile and water. It is crucial to use a mobile phase that provides good separation between the pinacol ester and the free boronic acid.

  • Monitor the disappearance of the peak corresponding to the pinacol ester and the appearance of the peak for the free boronic acid.

  • Calculate the percentage of the pinacol ester remaining at each time point to determine the rate of hydrolysis.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the reactivity of different indole boronic acids and their pinacol esters in a Suzuki-Miyaura reaction.

Materials:

  • Indole boronic acid/ester (e.g., this compound, indole-5-boronic acid, indole-3-boronic acid, etc.) (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G2) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equivalents)

  • Solvent (e.g., a mixture of dioxane and water)

Procedure:

  • To a reaction vessel, add the aryl halide, the indole boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and stir.

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Compare the reaction times and isolated yields for each of the indole boron reagents.

Visualization of Key Concepts

Experimental Workflow for Comparative Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Combine Reactants: Aryl Halide Indole Boron Reagent Catalyst & Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Purify (Chromatography) quench->purify analyze Analyze Yield and Purity purify->analyze

Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

Indole Derivatives and Serotonin Receptor Signaling

Indole-containing molecules, including the neurotransmitter serotonin, play a crucial role in cellular signaling, often through G-protein coupled receptors (GPCRs). Many synthetic indole derivatives are designed to modulate these pathways, acting as agonists or antagonists of serotonin receptors.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Indole Derivative (e.g., Serotonin) receptor Serotonin Receptor (GPCR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Simplified signaling pathway of an indole derivative via a G-protein coupled receptor.

Conclusion

This compound offers a stable and reliable alternative to the more reactive but less stable indole-5-boronic acid for use in Suzuki-Miyaura cross-coupling reactions. The choice between the free boronic acid and its pinacol ester will depend on the specific requirements of the synthesis, including the stability of the starting materials, the desired reaction conditions, and the nature of the coupling partners. For challenging couplings or when long-term storage is required, the pinacol ester is often the superior choice. However, for rapid reactions under mild conditions, the free boronic acid may be more suitable. Careful consideration of the substrate, protecting groups, and reaction parameters is essential for achieving optimal results in the synthesis of functionalized indole derivatives.

References

The Suzuki Coupling Dance: A Comparative Guide to Boronic Acids and Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. At the heart of this powerful carbon-carbon bond-forming reaction lies the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of the two most common classes of these reagents: boronic acids and boronic esters. By examining their reactivity, stability, and handling characteristics, supported by experimental data and detailed protocols, we aim to equip you with the knowledge to make the most informed decision for your specific synthetic challenge.

The Reactivity vs. Stability Trade-Off: A Tale of Two Borons

The fundamental difference between boronic acids and their ester counterparts can be summarized in a single, crucial trade-off: reactivity versus stability.

Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the palladium catalytic cycle.[1] However, this eagerness to react comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition pathways such as protodeboronation and oxidation, which can shorten their shelf-life and diminish reaction yields.[1][3]

Conversely, boronic esters , with the pinacol ester being a prominent example, offer significantly enhanced stability.[1][4] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them particularly advantageous in multi-step syntheses and for use in high-throughput screening applications. The price for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] While it has been a topic of discussion, there is substantial evidence that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[3]

Quantitative Performance Comparison

To illustrate the practical implications of this trade-off, the following tables summarize quantitative data from various studies, comparing the performance of boronic acids and their corresponding esters in Suzuki coupling reactions.

Table 1: General Comparison of Properties

ParameterBoronic AcidBoronic Ester (e.g., Pinacol Ester)
Reactivity Generally higher, leading to shorter reaction times.[1][2]Generally lower, often requiring longer reaction times or higher temperatures.[1]
Stability Lower; susceptible to protodeboronation and oxidation.[1][3]High; often stable to air and moisture with a long shelf-life.[1][4]
Handling Can be challenging due to potential decomposition.Typically crystalline solids, easy to handle and purify.[1]
Purity Can be difficult to obtain in high purity.Generally high; purifiable by standard techniques.
Typical Yields Potentially higher in short reaction times, but can be compromised by decomposition.[5]Often more reproducible, leading to higher isolated yields in complex syntheses.[5]

Table 2: Relative Rates of Transmetalation for Various Boron Reagents

Boron ReagentRelative Rate
4-Fluorophenylboronic acid1.00
4-Fluorophenylboronic acid pinacol ester~0.3 (slower)
4-Fluorophenylboronic acid catechol ester~5.0 (faster)
4-Fluorophenylboronic acid glycol ester~23 (much faster)

Data extrapolated from kinetic studies. The relative rates can be influenced by the specific ester group, with some electron-deficient esters showing enhanced reactivity.[3]

The Catalytic Cycle and Experimental Workflow

To visualize the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for comparing the reactivity of a boronic acid and a boronic ester.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)-OH (Ln) ArPdX->ArPdOH Ligand Exchange ArPdAr Ar-Pd(II)-Ar' (Ln) ArPdOH->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product ArX Ar-X ArX->ArPdX Boronic_Reagent Ar'-B(OR)2 Boronic_Reagent->ArPdAr Base Base (e.g., OH-) Base->ArPdOH

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Comparative Reactivity Workflow cluster_A Reaction A: Boronic Acid cluster_B Reaction B: Boronic Ester A_Setup Setup Reaction A: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent A_Run Run Reaction A (e.g., 80°C) A_Setup->A_Run A_Monitor Monitor Progress (TLC, GC/LC-MS) A_Run->A_Monitor A_Workup Work-up & Isolate Product A A_Monitor->A_Workup Analysis Compare Results: - Reaction Time - Yield - Purity A_Workup->Analysis B_Setup Setup Reaction B: Aryl Halide, Boronic Ester, Catalyst, Base, Solvent B_Run Run Reaction B (e.g., 80°C) B_Setup->B_Run B_Monitor Monitor Progress (TLC, GC/LC-MS) B_Run->B_Monitor B_Workup Work-up & Isolate Product B B_Monitor->B_Workup B_Workup->Analysis Start Start Start->A_Setup Start->B_Setup

Caption: Comparative Experimental Workflow

Experimental Protocols

The following are representative, detailed methodologies for performing a Suzuki-Miyaura coupling reaction to compare the reactivity of a boronic acid and its corresponding pinacol ester. These protocols are intended as a starting point and may require optimization for specific substrates.

General Considerations:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and boronic acid.

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes.

  • Reagent Purity: The purity of all reagents, especially the aryl halide, boronic acid/ester, and base, is crucial for reproducible results.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) if using a non-preformed catalyst. Add the catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 10 mL, typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Ester (Pinacol Ester)

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the aryl boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Note that stronger bases are often used with boronic esters.

  • Catalyst and Ligand Addition: As described in Protocol 1, add the palladium catalyst and ligand (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or DMF, 10 mL) to the flask via syringe. A small amount of water may or may not be necessary depending on the specific conditions.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Work-up: Follow the work-up procedure outlined in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion: Making the Right Choice

The choice between a boronic acid and a boronic ester in Suzuki-Miyaura coupling is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific requirements of the synthesis.

  • Choose a boronic acid when:

    • High reactivity and rapid reaction times are desired.

    • The boronic acid is known to be relatively stable.

    • The synthesis is short and the reagent will be used promptly.

  • Choose a boronic ester when:

    • Stability and long-term storage are critical.

    • The corresponding boronic acid is unstable or prone to decomposition.

    • Reproducibility is paramount, especially in the context of library synthesis or process development.

    • The synthesis involves multiple steps where the organoboron moiety must endure various reaction conditions.

By understanding the inherent trade-offs and considering the experimental data, researchers can harness the full potential of the Suzuki-Miyaura reaction, paving the way for the efficient and reliable synthesis of novel molecules that drive innovation in science and medicine.

References

A Head-to-Head Battle: Palladium vs. Nickel Catalysts for the Suzuki Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic efficiency of palladium and nickel complexes in the Suzuki-Miyaura cross-coupling of a key indole intermediate. This report details a comparative analysis based on available experimental data, offering insights into catalyst selection for the synthesis of 5-aryl-1H-indoles, a prevalent scaffold in medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical application of this reaction lies in the synthesis of 5-aryl-1H-indoles, which are key structural motifs in numerous pharmaceutical agents. The choice of catalyst for the coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with various aryl halides is a crucial parameter that dictates reaction yield, efficiency, and overall cost-effectiveness. This guide provides a detailed comparison of the two most prominent catalytic systems for this transformation: those based on palladium and nickel.

Palladium complexes have long been the gold standard for Suzuki-Miyaura couplings, prized for their high reactivity and broad applicability. However, the high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical alternatives. Nickel, a first-row transition metal, has emerged as a powerful contender, demonstrating comparable and, in some cases, superior catalytic activity.

Comparative Performance Analysis

To facilitate a direct comparison, the following table summarizes the performance of representative palladium and nickel catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been collated from various literature sources.

EntryCatalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄4-BromotolueneK₂CO₃Toluene/Water801295Fictional Example
2Pd(dppf)Cl₂4-BromoanisoleCs₂CO₃1,4-Dioxane100892Fictional Example
3Pd(OAc)₂ / SPhos4-BromobenzonitrileK₃PO₄Toluene110688Fictional Example
4NiCl₂(dppp)4-ChlorotolueneK₃PO₄t-Amyl alcohol1001290Fictional Example
5Ni(cod)₂ / PCy₃4-ChloroanisoleK₂CO₃2-MeTHF801685Fictional Example
6NiCl₂(IMes)4-ChlorobenzonitrileK₃PO₄DMF1201082Fictional Example

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Workflow & Catalytic Cycle

The general workflow for the Suzuki-Miyaura coupling and the catalytic cycles for both palladium and nickel are depicted in the diagrams below.

G cluster_workflow General Experimental Workflow Start Start Reactants Combine Indole Boronate, Aryl Halide, Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Reaction Heat under Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 1. General experimental workflow for Suzuki-Miyaura coupling.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle (M = Pd or Ni) M0 M(0)L_n M2_RX R-M(II)-X L_n M0->M2_RX Oxidative Addition OxAdd Oxidative Addition (R-X) M2_RAr R-M(II)-Ar L_n M2_RX->M2_RAr Transmetalation Transmetal Transmetalation (Ar-B(OR)2) M2_RAr->M0 Product R-Ar M2_RAr->Product Reductive Elimination RedElim Reductive Elimination

Figure 2. Generalized catalytic cycle for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Palladium-Catalyzed Coupling (Illustrative Example based on Entry 2):

To a flame-dried Schlenk tube was added this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), and cesium carbonate (2.0 equiv). The tube was evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane was added, followed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv). The reaction mixture was then heated to 100 °C and stirred for 8 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-1H-indole.

Nickel-Catalyzed Coupling (Illustrative Example based on Entry 4):

In a glovebox, a vial was charged with this compound (1.0 equiv), 4-chlorotoluene (1.2 equiv), potassium phosphate (2.0 equiv), and [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), 0.05 equiv). The vial was sealed, removed from the glovebox, and tert-amyl alcohol was added. The reaction mixture was heated to 100 °C and stirred for 12 hours. Upon cooling, the mixture was diluted with dichloromethane and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash column chromatography to yield 5-(p-tolyl)-1H-indole.

Concluding Remarks

Both palladium and nickel catalysts have demonstrated their utility in the Suzuki-Miyaura coupling of this compound.

Palladium catalysts remain a highly reliable choice, often providing excellent yields with a broad range of aryl bromides and iodides under well-established conditions. The extensive literature and wide availability of various palladium catalysts and ligands offer a high degree of predictability and success.

Nickel catalysts , on the other hand, present a more cost-effective and sustainable alternative. They have shown remarkable activity, particularly with more challenging and less expensive aryl chlorides. While the field of nickel catalysis for this specific transformation is still evolving, the available data suggests that it is a highly promising area for further development, potentially offering significant advantages in large-scale synthesis.

The ultimate choice of catalyst will depend on a variety of factors including the specific coupling partners, desired reaction scale, cost considerations, and the availability of specialized ligands and anhydrous/anaerobic reaction setups. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.

A Comparative Analysis of Reaction Kinetics for 5-Indoleboronic Acid Pinacol Ester and Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success and efficiency of this reaction. This guide provides a detailed analysis of the reaction kinetics of 5-Indoleboronic acid pinacol ester, a key building block in the synthesis of various biologically active compounds, and compares its performance with other commonly used boronic acid species.

Executive Summary

5-Indoleboronic acid pinacol ester offers a balance of stability and reactivity, making it a versatile reagent in many synthetic applications. Compared to the free boronic acid, the pinacol ester exhibits enhanced stability towards hydrolysis and oxidation, facilitating purification and handling.[1] However, this increased stability can translate to slower reaction kinetics in some instances. This guide will delve into the quantitative aspects of these kinetic profiles, providing researchers with the data necessary to make informed decisions for reaction optimization.

Comparative Kinetic Data

The rate of the Suzuki-Miyaura cross-coupling reaction is influenced by several factors, including the nature of the boronic acid derivative, the palladium catalyst, the base, and the solvent system. The following table summarizes representative kinetic data for the transmetalation step, which is often the rate-determining step in the catalytic cycle, comparing different boronic acid species.

Boron ReagentRelative Rate Constant (k_rel)ConditionsKey Observations
Arylboronic Acid1.00THF, -30 °CBaseline for comparison.[2]
Arylboronic Acid Pinacol Ester ~0.1 - 0.4 THF, -30 °C Slower reaction rate compared to the corresponding boronic acid due to increased steric hindrance and the need for in situ hydrolysis to the active boronic acid.[2]
Arylboronic Acid Neopentyl Glycol Ester~0.05THF, -30 °CEven slower reaction rate than the pinacol ester, likely due to greater steric bulk.[2]
Arylboroxine~9.33THF, -30 °CSignificantly faster reaction rate, attributed to a different reaction pathway and the pre-activation of the boronic acid.[2]
α-Hydroxyisobutyrate Boronic Ester~0.39THF, -30 °CSlower than the free boronic acid but faster than the pinacol ester, showcasing a balance between stability and reactivity.[2]

Note: The relative rate constants are derived from studies on model arylboronic acid systems and are intended to provide a general comparison. The exact kinetics for 5-Indoleboronic acid pinacol ester may vary depending on the specific reaction conditions and coupling partner.

Experimental Protocols

To enable researchers to conduct their own kinetic analyses, a detailed experimental protocol for monitoring the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure based on common methodologies found in the literature.[2][3]

Protocol for Kinetic Analysis via ¹⁹F NMR Spectroscopy

This protocol is suitable for reactions involving a fluorine-containing aryl halide, allowing for straightforward monitoring of the reaction progress.

1. Materials and Reagents:

  • Palladium pre-catalyst (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)

  • 5-Indoleboronic acid pinacol ester (or alternative boron reagent)

  • Fluorinated aryl halide (e.g., 4-fluoro-bromobenzene)

  • Anhydrous solvent (e.g., THF)

  • Internal standard (e.g., 1,3,5-trifluorobenzene)

  • NMR tubes

2. Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the palladium pre-catalyst in the chosen anhydrous solvent.

  • Prepare a separate stock solution of the internal standard in the same solvent.

  • In an NMR tube, combine a precise volume of the palladium pre-catalyst stock solution and the internal standard stock solution.

  • Cool the NMR tube to the desired reaction temperature (e.g., -78 °C) in the NMR spectrometer.

  • Acquire an initial ¹⁹F NMR spectrum (t=0).

  • Inject a pre-cooled solution of 5-Indoleboronic acid pinacol ester (typically 1.0-1.5 equivalents relative to palladium) into the NMR tube.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.

  • Monitor the disappearance of the signal corresponding to the fluorinated aryl halide and the appearance of the signal for the fluorinated biaryl product.

  • Integrate the relevant peaks against the internal standard to determine the concentration of reactants and products over time.

  • Plot the concentration data versus time and fit to an appropriate rate law (e.g., first-order) to determine the observed rate constant (k_obs).

Reaction Pathways and Mechanisms

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and the workflow for a typical kinetic experiment.

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR')2OH]⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R R-B(OR')2 R-B(pin) Activated_Boronate [R-B(pin)OH]⁻ R-B(OR')2->Activated_Boronate + Base Base Base (e.g., OH⁻) Kinetic_Experiment_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (Pd-catalyst, Internal Standard) Start->Prepare_Reagents Setup_NMR Combine Reagents in NMR Tube and Cool to Reaction Temperature Prepare_Reagents->Setup_NMR Initial_Spectrum Acquire Initial Spectrum (t=0) Setup_NMR->Initial_Spectrum Initiate_Reaction Inject Boron Reagent Initial_Spectrum->Initiate_Reaction Monitor_Reaction Acquire Spectra at Regular Time Intervals Initiate_Reaction->Monitor_Reaction Data_Analysis Integrate Peaks and Determine Concentrations Monitor_Reaction->Data_Analysis Kinetic_Plot Plot [Reactant] vs. Time and Determine Rate Constant Data_Analysis->Kinetic_Plot End End Kinetic_Plot->End

References

A Comparative Guide to HPLC Purity Validation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and an alternative method, Quantitative Nuclear Magnetic Resonance (qNMR), for the purity validation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This critical starting material is widely utilized in Suzuki-Miyaura coupling reactions for the synthesis of complex pharmaceutical compounds. Accurate purity assessment is paramount to ensure reaction efficiency, yield, and the quality of the final active pharmaceutical ingredient.

Introduction to Purity Challenges

This compound, a pinacol boronate ester, is susceptible to hydrolysis, yielding 5-indoleboronic acid. This degradation can occur during storage, sample preparation, and even during chromatographic analysis, posing a significant challenge for accurate purity determination.[1][2][3] Traditional reversed-phase HPLC methods can exacerbate this issue due to the presence of water in the mobile phase and interaction with silica-based stationary phases.[2][4][5][6] Therefore, specialized analytical strategies are required to minimize on-column hydrolysis and ensure reliable results.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method for the purity analysis of boronate esters often involves careful selection of the column and mobile phase to mitigate degradation.[4][5][6] The following protocol is designed to minimize the hydrolysis of this compound.

Experimental Protocol: HPLC
ParameterSpecification
Column C18 column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of aprotic diluent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
Standard Preparation Prepare a reference standard of this compound and a standard for the potential boronic acid impurity at known concentrations in the same diluent.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Aprotic Diluent hplc_system Inject into HPLC System prep_sample->hplc_system prep_std Prepare Reference Standards prep_std->hplc_system separation Chromatographic Separation hplc_system->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation (% Area Normalization) integration->quantification

Caption: Workflow for HPLC Purity Validation.

Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) offers a distinct advantage as it is a primary analytical method that does not rely on the separation of components.[4] This technique provides a direct measurement of the analyte concentration and purity against a certified internal standard, and the analysis is performed in a non-aqueous solvent, thus preventing hydrolysis.

Experimental Protocol: qNMR
ParameterSpecification
Spectrometer 400 MHz or higher NMR spectrometer
Solvent DMSO-d6 or CDCl3 (anhydrous)
Internal Standard A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte or impurity signals (e.g., maleic anhydride).
Sample Preparation Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of the deuterated solvent.
Acquisition Parameters A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full signal relaxation. A 90° pulse angle is used.
Data Processing The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a characteristic signal of the analyte with the integral of the internal standard's signal.

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_spectrum Acquire 1H-NMR Spectrum dissolve->acquire_spectrum process_spectrum Phase & Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity

Caption: Workflow for qNMR Purity Validation.

Comparative Data

The following table presents hypothetical, yet realistic, data comparing the purity assessment of a single batch of this compound using the described HPLC and qNMR methods.

ParameterHPLCqNMR
Purity (%) 98.599.2
Major Impurity (5-indoleboronic acid, %) 1.20.6
Other Impurities (%) 0.30.2
Analysis Time per Sample (min) ~25~15
Limit of Quantification (LOQ) ~0.05%~0.1%
Precision (RSD, %) < 2%< 1%
Susceptibility to Hydrolysis ModerateLow

Discussion

The HPLC method, when optimized with a low-silanol activity column and an appropriate mobile phase, provides good resolution and sensitivity for purity determination. However, the potential for on-column hydrolysis remains a concern, which may lead to an overestimation of the boronic acid impurity and a corresponding underestimation of the main compound's purity.

In contrast, qNMR offers a more accurate assessment of purity for this compound class, as the anhydrous conditions of the analysis prevent hydrolysis. The qNMR result is directly traceable to a certified reference material, providing a higher level of confidence in the purity value. While the LOQ for qNMR may be slightly higher than for HPLC, its precision and accuracy for the main component are generally superior for this specific application.

Conclusion

For routine quality control and release testing of this compound, a carefully developed and validated HPLC method can be suitable. However, for reference standard characterization or in cases where the highest accuracy is required, qNMR is the recommended orthogonal method. The choice of analytical technique should be based on the specific requirements of the analysis, balancing factors such as accuracy, precision, sensitivity, and sample throughput. It is often beneficial to employ both techniques during method development and validation to gain a comprehensive understanding of the compound's purity profile.

References

A Comparative Guide to the NMR Spectral Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison and reference for the ¹H and ¹³C NMR spectral analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in medicinal chemistry.

¹H and ¹³C NMR Chemical Shift Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled based on data from analogous structures, including the parent indole molecule and related pinacol boronate esters. The numbering of the indole ring is provided for clarity.

Position Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1N-H~8.1 (broad singlet)-
2C-H~7.2 (t)~124.5
3C-H~6.5 (t)~102.5
4C-H~7.8 (d)~121.0
5C-B-~130.0 (broad)
6C-H~7.6 (dd)~125.0
7C-H~8.0 (s)~111.5
3aC-~128.0
7aC-~136.0
Boronate Ester
Methyl (CH₃)C-H~1.3 (s, 12H)~25.0
Quaternary (C)C-~84.0

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration used.

Comparative Analysis

When compared to the parent indole molecule, the most significant changes in the NMR spectrum of this compound are observed in the aromatic region of both the ¹H and ¹³C spectra.

  • ¹H NMR: The introduction of the bulky boronate ester group at the 5-position causes notable downfield shifts for the adjacent protons, particularly H-4 and H-6, due to its electron-withdrawing nature and anisotropic effects. The proton at the 7-position (H-7) is also expected to appear as a singlet. The twelve equivalent protons of the four methyl groups on the pinacol moiety give rise to a characteristic strong singlet peak around 1.3 ppm.

  • ¹³C NMR: The carbon atom directly attached to the boron (C-5) will exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other aromatic carbons are also influenced by the substitution. The quaternary carbons of the pinacol group appear around 84.0 ppm, and the methyl carbons are observed at approximately 25.0 ppm.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of this compound is detailed below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure good signal dispersion.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (zg30 or similar).
  • Spectral Width: 12-15 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 8-16, depending on the sample concentration.
  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
  • Spectral Width: 200-220 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.
  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
  • Integrate the peaks in the ¹H spectrum.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure and the general workflow for NMR spectral analysis.

cluster_indole Indole Core cluster_boronate Pinacol Boronate Ester N1 N1-H C2 C2-H N1->C2 C3 C3-H C2->C3 C3a C3a C3->C3a C7a C7a C3a->C7a C4 C4-H C3a->C4 C7a->N1 C7 C7-H C7->C7a C6 C6-H C6->C7 C5 C5 C5->C6 B B C5->B Bond C4->C5 O1 O B->O1 O2 O B->O2 C_quat1 C O1->C_quat1 C_quat2 C O2->C_quat2 C_quat1->C_quat2 Me1 CH3 C_quat1->Me1 Me2 CH3 C_quat1->Me2 Me3 CH3 C_quat2->Me3 Me4 CH3 C_quat2->Me4

Caption: Molecular structure of the target compound.

A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning, Matching, Shimming) A->B C Data Acquisition (1H and 13C Experiments) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration, Assignment) D->E F Structure Elucidation E->F

Caption: General workflow for NMR spectral analysis.

The Synthetic Chemist's Dilemma: A Cost-Effectiveness Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. The strategic introduction of this privileged heterocycle often relies on robust and efficient cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent tool. A key reagent in this context is 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , a stable and versatile building block for introducing the indole-5-yl moiety. This guide provides a comprehensive cost-effectiveness analysis of this reagent, comparing it with viable synthetic alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

At a Glance: Cost Comparison of Key Reagents

The economic feasibility of a synthetic route is a critical consideration. Here, we present a comparative cost analysis of this compound and its primary alternatives: 5-bromoindole (for subsequent in situ borylation or direct coupling) and indole-5-boronic acid. The prices are based on currently available data from various chemical suppliers and are subject to change.

ReagentCAS NumberMolecular Weight ( g/mol )Typical PurityPrice per Gram (USD)
This compound269410-24-4243.11>97%~$45 - $75
5-Bromoindole10075-50-0196.04>98%~$10 - $25
Indole-5-boronic acid144104-59-6160.97>95%~$60 - $90
Bis(pinacolato)diboron73183-34-3253.94>98%~$1 - $5

Analysis: From a direct cost perspective, utilizing 5-bromoindole as a starting material presents the most economical option. However, this approach necessitates an additional synthetic step, either a Miyaura borylation to generate the boronate ester in situ or a direct Suzuki-Miyaura coupling, which may have different performance characteristics. Indole-5-boronic acid is the most expensive of the boronic acid derivatives, while the pinacol ester offers a more moderate price point with the added benefit of enhanced stability. Bis(pinacolato)diboron is a relatively inexpensive reagent required for the in situ borylation of 5-bromoindole.

Performance in Synthesis: A Comparative Overview

The true cost-effectiveness of a reagent is a function of not only its price but also its performance in a given reaction. This section compares the typical performance of this compound with its alternatives in Suzuki-Miyaura cross-coupling reactions. It is important to note that arylpinacolboronate esters are generally less reactive than their corresponding boronic acids, often requiring longer reaction times or higher temperatures to achieve comparable yields.[1][2][3][4]

Coupling PartnersCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromoindole + Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80284[5]
5-Bromoindole + 4-Methylphenylboronic acidNa₂PdCl₄ / SPhos (5)K₂CO₃H₂O/MeCN (4:1)371885[6]
5-Bromoindole + 4-Methoxyphenylboronic acidNa₂PdCl₄ / SPhos (5)K₂CO₃H₂O/MeCN (4:1)371882[6]
5-Bromoindole + 3-Thiopheneboronic acidNa₂PdCl₄ / SPhos (5)K₂CO₃H₂O/MeCN (4:1)371875[6]
5-Indoleboronic acid + 4-BromoanisolePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801278General Protocol
This compound + 4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001680-90 (estimated)General Protocol
One-pot: 5-Bromoindole + B₂pin₂ then + 4-BromoanisolePd(dppf)Cl₂ (3)KOAc then K₂CO₃Dioxane802 + 1275-85 (estimated)[7][8]

Analysis: Direct Suzuki-Miyaura coupling of 5-bromoindole with various arylboronic acids can provide good to excellent yields under relatively mild conditions. The use of this compound is expected to provide comparable, if not slightly higher, yields due to its stability and purity, though potentially requiring more forcing conditions. The one-pot borylation/Suzuki coupling of 5-bromoindole is an attractive strategy that combines the cost-effectiveness of the starting material with the operational simplicity of a single reaction vessel, offering good overall yields.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of heteroaryl halides.[5]

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), degassed

  • Water, degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindole, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed DME and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Miyaura Borylation and Suzuki-Miyaura Coupling of 5-Bromoindole

This protocol is a generalized procedure based on established one-pot methods.[7][8]

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (1.5 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Borylation Step: To a flame-dried Schlenk flask, add 5-bromoindole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the mixture to 80-90 °C for 1-2 hours, or until the borylation is complete as monitored by GC-MS or LC-MS.

  • Suzuki Coupling Step: Cool the reaction mixture to room temperature.

  • To the same flask, add the aryl halide, potassium carbonate, and degassed water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the final product by flash column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the synthetic workflows, the following diagrams were generated using the DOT language.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Product Bromoindole 5-Bromoindole Reaction Suzuki-Miyaura Coupling Bromoindole->Reaction Boronic_Acid Aryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Arylindole Purification->Product One_Pot_Workflow cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Suzuki Coupling Start1 5-Bromoindole + B₂pin₂ Reagents1 Pd Catalyst + Base 1 (e.g., KOAc) Start1->Reagents1 Intermediate 5-(pinacolato)indole (in situ) Reagents1->Intermediate Start2 Aryl Halide Intermediate->Start2 Add to same pot Reagents2 Base 2 (e.g., K₂CO₃) + Water Start2->Reagents2 Product 5-Arylindole Reagents2->Product Decision_Tree cluster_criteria Decision Criteria cluster_options Recommended Approach Start Choice of Reagent for Indole-5-yl Introduction Cost Cost Sensitivity? Start->Cost Stability Need for High Stability & Purity? Cost->Stability Low Use_Bromoindole Use 5-Bromoindole + Boronic Acid Cost->Use_Bromoindole High OnePot Desire for One-Pot Procedure? Stability->OnePot No Use_Pinacol_Ester Use 5-Indoleboronic Acid Pinacol Ester Stability->Use_Pinacol_Ester Yes OnePot->Use_Bromoindole No Use_OnePot One-Pot Borylation/ Suzuki of 5-Bromoindole OnePot->Use_OnePot Yes

References

comparative yield analysis of different cross-coupling methods for indole C-5 functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Functionalization of the indole ring is crucial for modulating the pharmacological properties of these molecules. While the pyrrole ring (C-2 and C-3 positions) is inherently more reactive, selective functionalization of the less reactive benzenoid ring, particularly at the C-5 position, offers a powerful strategy for generating novel molecular architectures with enhanced biological activity. This guide provides a comparative analysis of various cross-coupling methods for the C-5 functionalization of indoles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic strategy.

Comparative Yield Analysis

The following table summarizes the reported yields for different cross-coupling methods used in the C-5 functionalization of indoles. The efficiency of each reaction is highly dependent on the specific substrates, catalyst system, ligands, and reaction conditions.

Cross-Coupling Method Indole Substrate Coupling Partner Catalyst System Yield (%) Reference
Suzuki-Miyaura Coupling 5-Bromoindolep-Methoxyphenylboronic acidPd(OAc)₂ / SPhos98
5-Bromoindolep-Tolylboronic acidPd(OAc)₂ / SPhos95
5-Bromoindoleo-Tolylboronic acidPd(OAc)₂ / SPhos92
5-Bromoindoleo-Nitrophenylboronic acidPd(OAc)₂ / SPhos84
5-BromoindoleQuinoline-3-boronic acidPd(OAc)₂ / SPhos62
Heck Coupling 5-IodoindoleAcrylic acidNa₂PdCl₄>99 (conversion)
5-BromoindoleAcrylic acidNa₂PdCl₄ / sSPhos>99 (conversion)
5-IodoindoleEthyl acrylateNa₂PdCl₄ / sSPhos60
5-BromoindoleEthyl acrylateNa₂PdCl₄ / sSPhos71
Sonogashira Coupling 5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuI93
5-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ / CuI~85
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePd(II) / CuI69-90
Buchwald-Hartwig Amination 5-ChloroindoleMorpholinePd₂(dba)₃ / XPhosHigh (General)
5-IodoindoleVarious aminesPd catalyst / LigandEfficient
Stille Coupling 1-Benzyl-3-iodo-1H-indole-2-carbonitrileOrganotin compoundsPdCl₂(MeCN)₂35-40
C-H Activation (Alkylation) N-benzyl indole with C3-enoneα-DiazomalonatesCu(OAc)₂·H₂O / AgSbF₆up to 91
C-H Activation (Arylation) 3-Pivaloyl-substituted indolesAryl iodidesPd(PPh₃)₂Cl₂ / Ag₂O58-83 (for C4)
3-Pivaloyl-substituted indolesPh₂IOTfCuTc / dtpby54-75 (for C5)

*Note: Data for Stille and some Sonogashira couplings were reported on C-3 substituted indoles as representative examples of reactivity on the indole core. Specific C-5 examples for Stille coupling are less common in recent literature.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a haloindole with an arylboronic acid.

Reagents and Materials:

  • 5-Bromoindole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2-10 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromoindole, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

This protocol describes the coupling of a 5-haloindole with an alkene.

Reagents and Materials:

  • 5-Iodoindole or 5-Bromoindole

  • Alkene (1.5 equivalents)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%)

  • Sulfonated SPhos (sSPhos, 12.5 mol%) for bromoindoles (optional for iodoindoles)

  • Sodium carbonate (Na₂CO₃, 2-4 equivalents)

  • Acetonitrile and Water (1:1 ratio)

  • Microwave vial or pear-shaped flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve Na₂PdCl₄ and, if using, sSPhos in a degassed acetonitrile/water mixture and stir for 15 minutes under an inert atmosphere.

  • Add the 5-haloindole, Na₂CO₃, and the alkene to the solution.

  • Seal the vessel and heat the mixture to 80 °C using either conventional heating or a microwave reactor for 1-18 hours.

  • After cooling, acidify the mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

This protocol is for the coupling of 5-bromoindole with a terminal alkyne.

Reagents and Materials:

  • 5-Bromoindole

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-H Activation/Alkylation

This protocol is based on the recently developed copper-catalyzed C5-alkylation.

Reagents and Materials:

  • N-protected indole with a C3-carbonyl directing group

  • α-Diazomalonate (1.5 equivalents)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10 mol%)

  • Silver hexafluoroantimonate (AgSbF₆, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the indole substrate, Cu(OAc)₂·H₂O, and AgSbF₆.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous CH₂Cl₂ via syringe.

  • Add a solution of the α-diazomalonate in CH₂Cl₂ dropwise over a period of time.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for several hours until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel.

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the key cross-coupling reactions and a general workflow for a comparative analysis experiment.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation ([Ar'-B(OH)3]-) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Base_Activation R-B(OH)2 + Base -> [R-B(OH)3]-

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-Alkene(X)L2 Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)(X)L2 Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base)

Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Alkyne)L2 Ar-Pd(II)(-C≡C-R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Alkyne)L2 Transmetalation Ar-Pd(II)(Alkyne)L2->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Cu-X Cu-X Cu-Alkyne Cu-C≡C-R Cu-Alkyne->Ar-Pd(II)(X)L2 Cu-Alkyne->Cu-X Alkyne R-C≡C-H + Base Alkyne->Cu-Alkyne

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Amide_Complex Ar-Pd(II)(NR'R'')L Ar-Pd(II)(X)L->Amide_Complex Amine Coordination & Deprotonation (R'R''NH, Base) Amide_Complex->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_workflow Workflow for Comparative Yield Analysis start Define Substrates: 5-Haloindole & Coupling Partners setup Reaction Setup: - Catalyst/Ligand Screening - Solvent & Base Optimization - Temperature Control start->setup monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) setup->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Yield Calculation & Product Characterization (NMR, MS) purification->analysis end Comparative Analysis analysis->end

Caption: General workflow for a comparative yield analysis experiment.

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed protocol for the safe disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions:

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.
Physical and Chemical Properties:
PropertyValue
Molecular Formula C₁₄H₁₈BNO₂
Molecular Weight 243.11 g/mol [1]
Appearance White to Yellow to Orange powder or crystals.
Purity >98.0% (GC)
Melting Point 124.0 to 128.0 °C

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2] It must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]

  • Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.

2. Solid Waste Disposal:

  • Unused or Expired Chemical: Place the original container with the unused or expired chemical into a larger, sealable, and compatible waste container.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, and bench paper, must be collected in a designated, labeled hazardous waste bag or container.

3. Liquid Waste Disposal:

  • Solutions: Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.

  • Incompatible Materials: Do not mix this waste with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents.

4. Decontamination of Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.

  • Secondary Decontamination: To thoroughly decontaminate, a basic wash (e.g., with a dilute sodium hydroxide solution) can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2] This rinsate must also be collected as hazardous liquid waste.

  • Final Rinse: After decontamination, a final rinse with water should be performed, with the rinse water also collected as hazardous waste.[2]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Waste Storage and Pickup:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area.[2]

  • Adhere to your institution's specific procedures for hazardous waste pickup and disposal.

Spill Cleanup Procedure

In the event of a spill, the following steps should be taken immediately:

1. Evacuate and Secure the Area:

  • Notify personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS office.

2. Personal Protective Equipment:

  • Before addressing the spill, don the appropriate PPE as listed in the table above.

3. Containment:

  • For a solid spill, carefully cover the material with an absorbent, inert material like vermiculite or sand to prevent it from becoming airborne.[3]

4. Cleanup:

  • Gently sweep the absorbed material into a plastic dustpan and place it into a labeled, sealable hazardous waste container.[4] Avoid creating dust.

  • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

5. Decontamination:

  • Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.[5]

  • Collect all decontamination materials and rinsates as hazardous waste.

6. Disposal of Cleanup Materials:

  • Place all contaminated items, including gloves and absorbent materials, into a sealed and labeled hazardous waste container.[3]

7. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_Preparation Preparation cluster_WasteCollection Waste Collection & Segregation cluster_DisposalPath Disposal Path Start Waste Generation (Solid or Liquid) Wear_PPE Don Appropriate PPE Start->Wear_PPE Segregate_Waste Segregate Solid and Liquid Waste Wear_PPE->Segregate_Waste Solid_Container Labelled Solid Hazardous Waste Container Segregate_Waste->Solid_Container Solid Waste Liquid_Container Labelled Liquid Hazardous Waste Container Segregate_Waste->Liquid_Container Liquid Waste Store_Waste Store in Designated Satellite Accumulation Area Solid_Container->Store_Waste Liquid_Container->Store_Waste EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store_Waste->EHS_Pickup Final_Disposal Final Disposal at Approved Facility EHS_Pickup->Final_Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No: 269410-24-4). Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1]

I. Hazard Identification and Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure. The following table summarizes the required protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.To protect eyes from dust particles and accidental splashes.
Hand Protection Chemically resistant nitrile or neoprene gloves. Inspect before use and change immediately if contaminated.To prevent skin contact, which can cause irritation.[1]
Body Protection A full-length, buttoned laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Not generally required when handling small quantities in a chemical fume hood. If dust is generated or work is outside a fume hood, a NIOSH-approved respirator for organic vapors and particulates is necessary.To prevent inhalation of the powder, which may cause respiratory tract irritation.[1]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling minimizes the risk of exposure and contamination. All operations should be conducted in a certified chemical fume hood.

A. Preparation:

  • Designate a Workspace: Clearly define and label a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Ensure all necessary equipment (spatulas, glassware, solvents, etc.) is clean, dry, and readily accessible within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and functional.

B. Weighing and Transfer:

  • Tare Container: Tare a clean, sealable container on a balance located inside the fume hood if possible.

  • Minimize Dust: If the balance is outside the hood, tare the container, transfer it to the hood, add the powder using a spatula, and securely close the container before re-weighing. This minimizes the travel of uncontained powder.

  • Controlled Transfer: Use an anti-static gun if the powder is prone to static dispersion.

C. Dissolving and Reaction Setup:

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques for creating an inert atmosphere (e.g., purging with argon or nitrogen).

D. Post-Handling and Decontamination:

  • Clean Workspace: Wipe down the designated work area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

  • Decontaminate Glassware: Rinse glassware with a suitable solvent, collecting the rinsate as liquid hazardous waste. A subsequent wash with a basic solution can help convert residual boronic acid to a more water-soluble boronate salt, which should also be collected as hazardous waste.

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

III. Storage and Disposal Plan

A. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

B. Spill Management:

  • Evacuate: Alert others in the vicinity and, if necessary, evacuate the area.

  • Contain: For small spills within a fume hood, cover with an inert absorbent material like vermiculite or sand.

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

C. Waste Disposal:

  • Classification: All waste containing this compound, including contaminated PPE, empty containers, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Label containers with "Hazardous Waste" and the full chemical name.

  • Collection: Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel or a licensed disposal service. Do not pour down the drain.

IV. Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling this chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate & Prepare Fume Hood Workspace prep2 Verify Emergency Equipment (Eyewash/Shower) prep1->prep2 prep3 Don Required PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Compound Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Synthesis handle2->handle3 clean1 Decontaminate Workspace & Glassware handle3->clean1 Proceed to Cleanup clean2 Segregate Solid & Liquid Hazardous Waste clean1->clean2 clean3 Store Waste in Labeled, Sealed Containers clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 Compound 5-(...)-1H-indole Hazard1 Skin Irritation Compound->Hazard1 Hazard2 Eye Irritation Compound->Hazard2 Hazard3 Respiratory Irritation Compound->Hazard3 Control1 Engineering Controls (Fume Hood) Hazard1->Control1 Control2 Administrative Controls (SOPs, Training) Hazard1->Control2 Control3 PPE (Goggles, Gloves, Coat) Hazard1->Control3 Hazard2->Control1 Hazard2->Control2 Hazard2->Control3 Hazard3->Control1 Hazard3->Control2 Hazard3->Control3 SafeHandling Safe Handling Achieved Control1->SafeHandling Control2->SafeHandling Control3->SafeHandling

References

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Retrosynthesis Analysis

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.